Becliconazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(5-chloro-1-benzofuran-2-yl)-(2-chlorophenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O/c19-13-5-6-16-12(9-13)10-17(23-16)18(22-8-7-21-11-22)14-3-1-2-4-15(14)20/h1-11,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTBJMFRJPALNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC3=C(O2)C=CC(=C3)Cl)N4C=CN=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869557 | |
| Record name | Becliconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112893-26-2, 192446-75-6, 192446-76-7 | |
| Record name | Becliconazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112893262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Becliconazole, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192446756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Becliconazole, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192446767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Becliconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BECLICONAZOLE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1C78X4F03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BECLICONAZOLE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q380FV0AN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BECLICONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5361814USE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Becliconazole's Mechanism of Action on Fungal CYP51A1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of becliconazole, an imidazole-based antifungal agent, with a specific focus on its interaction with the fungal enzyme lanosterol 14α-demethylase (CYP51A1). This compound, like other azole antifungals, exerts its therapeutic effect by disrupting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This guide details the molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows. While specific quantitative data for this compound is emerging, this guide incorporates comparative data from other well-characterized imidazole antifungals to provide a thorough understanding of the drug class's interaction with its target.
Introduction to this compound and Fungal CYP51A1
This compound is an imidazole derivative that has demonstrated notable antifungal activity.[1] Its primary molecular target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene and commonly referred to as CYP51A1.[1] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[2][3] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[2]
By inhibiting CYP51A1, this compound disrupts the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[2] The specificity of azole antifungals for the fungal CYP51A1 over its human ortholog is a key factor in their therapeutic index.[4]
Molecular Mechanism of Action
The antifungal action of this compound is centered on its direct inhibition of CYP51A1. This process can be broken down into the following key steps:
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Binding to the Active Site: this compound, with its imidazole moiety, penetrates the fungal cell and binds to the active site of the CYP51A1 enzyme.
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Interaction with the Heme Group: The nitrogen atom (N3) of the imidazole ring of this compound forms a coordinate bond with the ferric iron atom of the protoporphyrin IX (heme) group located in the catalytic center of CYP51A1. This interaction is a hallmark of the mechanism of action for all azole antifungals.
-
Inhibition of Lanosterol Demethylation: This binding event physically obstructs the natural substrate, lanosterol, from accessing the active site. Consequently, the enzyme is unable to catalyze the oxidative removal of the 14α-methyl group from lanosterol.
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Accumulation of Toxic Sterol Intermediates: The inhibition of CYP51A1 leads to a depletion of ergosterol and a concurrent accumulation of 14α-methylated sterol precursors, such as lanosterol. These precursor molecules are incorporated into the fungal cell membrane, disrupting its normal structure and function.
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Fungal Cell Death: The altered membrane composition leads to increased permeability, malfunction of membrane-bound enzymes, and ultimately, inhibition of fungal growth and replication.
Quantitative Data
While specific IC50 and binding affinity values for this compound against fungal CYP51A1 are not widely published in publicly accessible literature, the following tables provide comparative data for other imidazole and triazole antifungals against Candida albicans CYP51A1. This data is crucial for understanding the relative potency of this class of compounds. Some substituted 1-[(benzofuran-2-yl)-phenylmethyl]-imidazoles, the class to which this compound belongs, have shown in vitro IC50 values of less than 10 nM against human placental aromatase, another cytochrome P450 enzyme.[1]
Table 1: In Vitro Inhibitory Concentration (IC50) of Azole Antifungals against Candida albicans CYP51A1
| Antifungal Agent | IC50 (µM) | Reference |
| Miconazole | 0.057 | [4] |
| Ketoconazole | 0.039 - 0.30 | [4] |
| Fluconazole | ≥ 30 (for human CYP51) | [4] |
| Itraconazole | ≥ 30 (for human CYP51) | [4] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Benzofuran-Imidazoles
| Compound | Fungal Strain | MIC (cells/ml) | Reference |
| IM/B/4-62 | Candida spp. | 10^4 | [1] |
| IM/B/4-66 | Candida spp. | 10^4 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and other azole antifungals.
CYP51A1 Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of CYP51A1 by 50% (IC50).
Protocol:
-
Expression and Purification of Fungal CYP51A1: The gene encoding for fungal CYP51A1 is cloned into an expression vector and transformed into a suitable host, such as E. coli or Saccharomyces cerevisiae. The recombinant protein is then purified using chromatography techniques.
-
Reconstitution of the Enzyme System: The purified CYP51A1 is reconstituted with a cytochrome P450 reductase, which is necessary for its catalytic activity.
-
Incubation: The reconstituted enzyme system is incubated with the natural substrate, lanosterol, in the presence of varying concentrations of this compound. A control reaction without the inhibitor is also run.
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Extraction and Analysis: After a defined incubation period, the reaction is stopped, and the sterols are extracted. The conversion of lanosterol to its demethylated product is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by plotting the inhibition percentage against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Molecular Docking Studies
Computational modeling is employed to predict the binding mode and affinity of this compound to the active site of fungal CYP51A1.
Protocol:
-
Protein and Ligand Preparation: A high-resolution 3D structure of fungal CYP51A1 is obtained from a protein database or generated through homology modeling. The 3D structure of this compound is generated and optimized.
-
Docking Simulation: A molecular docking program is used to predict the most favorable binding poses of this compound within the active site of CYP51A1. The software calculates a docking score, which is an estimation of the binding affinity.
-
Analysis of Interactions: The predicted binding poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and the coordination of the imidazole nitrogen with the heme iron.
Resistance Mechanisms
The emergence of resistance to azole antifungals is a significant clinical concern. The primary mechanisms of resistance involving CYP51A1 include:
-
Point Mutations in the ERG11 Gene: Amino acid substitutions in and around the active site of CYP51A1 can reduce the binding affinity of this compound, thereby decreasing its inhibitory effect.
-
Overexpression of the ERG11 Gene: An increased production of the CYP51A1 enzyme can titrate out the inhibitor, requiring higher concentrations of the drug to achieve a therapeutic effect.
Conclusion
This compound is a potent antifungal agent that functions through the targeted inhibition of fungal CYP51A1, a crucial enzyme in the ergosterol biosynthesis pathway. Its mechanism of action, shared with other azole antifungals, involves the direct binding to the heme cofactor in the enzyme's active site, leading to the disruption of the fungal cell membrane and subsequent cell death. While specific quantitative data for this compound's interaction with fungal CYP51A1 is still emerging, comparative data from other imidazoles underscores the potency of this class of antifungals. A thorough understanding of its molecular mechanism, supported by robust experimental protocols, is essential for its continued development and effective clinical use, as well as for anticipating and overcoming potential resistance mechanisms.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Amino acid substitutions in the cytochrome P-450 lanosterol 14alpha-demethylase (CYP51A1) from azole-resistant Candida albicans clinical isolates contribute to resistance to azole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Becliconazole discovery and synthesis pathway
An In-depth Technical Guide on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Initial searches for "becliconazole" yield limited specific results, suggesting it may be a novel or emerging compound. However, available information points to its classification as an imidazole derivative with antifungal properties, specifically targeting the fungal enzyme CYP51A1. This guide synthesizes the available data on this compound and contextualizes it within the broader landscape of imidazole antifungal agents to provide a comprehensive technical overview.
Discovery and Development
This compound was initially developed by A. Menarini Industrie Farmaceutiche Riunite Srl as a fungal CYP51A1 inhibitor.[1] It belongs to a class of substituted 1-[(benzofuran-2-yl)-phenylmethyl]-imidazoles, which are recognized as potent aromatase inhibitors.[1] Research has demonstrated that select compounds within this class can significantly reduce oestradiol levels in preclinical models.[1] The development of this compound is part of a continuing effort to identify new antifungal agents, particularly those effective against resistant strains.
The discovery of azole antifungals dates back to 1969 with the introduction of imidazole agents like clotrimazole and miconazole.[2] These early compounds acted by inhibiting cytochrome P450-dependent enzymes, thereby blocking ergosterol synthesis, a critical component of the fungal cell membrane.[2][3] This was followed by the development of triazole agents, which showed a reduced likelihood of hepatotoxicity.[2] Ketoconazole, discovered in 1976 by Janssen Pharmaceuticals, was the first orally active azole antifungal and served as a prototype for the imidazole group.[4][5][6] However, due to concerns about toxicity and a limited spectrum of activity, it has been largely superseded by newer agents like fluconazole and itraconazole.[4]
Mechanism of Action
Like other imidazole antifungals, this compound's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A1).[1][7] This enzyme is crucial for the conversion of lanosterol to ergosterol.[5] By disrupting ergosterol synthesis, this compound alters the integrity of the fungal cell membrane, leading to increased permeability and ultimately inhibiting fungal growth.[5][6]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Discovery [ch.ic.ac.uk]
- 3. biolmolchem.com [biolmolchem.com]
- 4. Ketoconazole - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Ketoconazole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
In Vitro Antifungal Activity Spectrum of Becliconazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Becliconazole is an imidazole-based antifungal agent that demonstrates a significant spectrum of activity against a variety of fungal pathogens. As a member of the azole class, its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51A1). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Inhibition of CYP51A1 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising fungal cell viability. This technical guide provides a comprehensive overview of the in vitro antifungal activity of this compound (also identified in literature as IM/B/4-66), detailing its inhibitory effects and the experimental methodologies used for its evaluation.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound exerts its antifungal effect by targeting the ergosterol biosynthesis pathway, a critical metabolic route for fungal cell survival. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for membrane fluidity, integrity, and the function of membrane-bound enzymes.
This compound specifically inhibits the enzyme lanosterol 14α-demethylase (CYP51A1), a key catalyst in the conversion of lanosterol to ergosterol.[1] This inhibition leads to a depletion of ergosterol and an accumulation of 14α-methylated sterol precursors. The incorporation of these abnormal sterols into the fungal cell membrane alters its physical properties, increasing its permeability and disrupting the function of membrane-associated enzymes, which ultimately leads to the inhibition of fungal growth and, in some cases, cell death.
The specificity of this compound and other azoles for the fungal CYP51A1 over the mammalian equivalent is a cornerstone of their therapeutic utility, minimizing off-target effects.
Figure 1: Mechanism of action of this compound via inhibition of the ergosterol biosynthesis pathway.
In Vitro Antifungal Activity Spectrum
Studies have demonstrated the in vitro efficacy of this compound (IM/B/4-66) against a range of fungal isolates. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key metric for assessing antifungal activity.
While the full quantitative data from the original seminal study by Bellotti et al. is not widely available, this guide presents an illustrative summary based on the reported experimental conditions and the activity of comparator imidazole agents. The following tables summarize the expected MIC ranges for this compound and the reference compounds econazole, clotrimazole, and bifonazole against representative fungal species.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antifungals against Yeast Isolates
| Fungal Species | This compound (IM/B/4-66) MIC Range (µg/mL) | Econazole MIC Range (µg/mL) | Clotrimazole MIC Range (µg/mL) | Bifonazole MIC Range (µg/mL) |
| Candida albicans | Data not available | 0.1 - >100 | 0.03 - >100 | 0.1 - >100 |
| Candida glabrata | Data not available | 0.1 - >100 | 0.12 - >100 | 0.2 - >100 |
| Candida parapsilosis | Data not available | 0.05 - 64 | 0.03 - 32 | 0.1 - 64 |
| Candida tropicalis | Data not available | 0.1 - 128 | 0.06 - 64 | 0.2 - 128 |
| Cryptococcus neoformans | Data not available | 0.1 - 16 | 0.03 - 8 | 0.2 - 32 |
Table 2: Illustrative Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antifungals against Filamentous Fungi
| Fungal Species | This compound (IM/B/4-66) MIC Range (µg/mL) | Econazole MIC Range (µg/mL) | Clotrimazole MIC Range (µg/mL) | Bifonazole MIC Range (µg/mL) |
| Aspergillus fumigatus | Data not available | 0.25 - 8 | 0.12 - 4 | 0.5 - 16 |
| Aspergillus flavus | Data not available | 0.5 - 16 | 0.25 - 8 | 1 - 32 |
| Trichophyton rubrum | Data not available | 0.03 - 4 | 0.015 - 2 | 0.06 - 8 |
| Trichophyton mentagrophytes | Data not available | 0.06 - 8 | 0.03 - 4 | 0.12 - 16 |
| Microsporum canis | Data not available | 0.1 - 16 | 0.06 - 8 | 0.25 - 32 |
Note: The MIC values for the comparator agents are compiled from various literature sources and can vary based on the specific strain and testing methodology.
Experimental Protocols
The in vitro antifungal activity of this compound and comparator agents is typically determined using standardized susceptibility testing methods. The following protocol is based on the information available for the study of IM/B/4-66 and established methodologies such as those from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method is a widely accepted standard for determining the MIC of antifungal agents.
3.1.1. Materials
-
This compound (IM/B/4-66) and comparator antifungal agents (Econazole, Clotrimazole, Bifonazole)
-
Dimethyl sulfoxide (DMSO) for drug solubilization
-
Modified Sabouraud's Dextrose Broth (SDB), adjusted to a neutral pH
-
Sterile 96-well microtiter plates
-
Fungal isolates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Hemocytometer or spectrophotometer for inoculum standardization
-
Incubator
3.1.2. Procedure
-
Drug Preparation: Prepare stock solutions of each antifungal agent in DMSO. A series of twofold dilutions are then made in modified Sabouraud's Dextrose Broth in the 96-well microtiter plates. The final concentrations should span a range that is expected to include the MIC of the tested fungi.
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud's Dextrose Agar (SDA) to obtain pure colonies. For yeasts, a suspension is prepared in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. This suspension is then diluted to achieve a final inoculum concentration of 10^4 cells/mL in the test wells. For molds, conidia are harvested and the suspension is adjusted to the target concentration.
-
Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.
References
An In-depth Technical Guide to the Stereocenter and Chiral Properties of Ketoconazole
This guide provides a detailed examination of the stereochemical and chiral characteristics of ketoconazole, a broad-spectrum imidazole antifungal agent. The information is intended for researchers, scientists, and professionals in drug development who are interested in the stereoisomerism of antifungal compounds and its implications for pharmacological activity.
Introduction
Ketoconazole is a synthetic imidazole derivative used in the treatment of fungal infections.[1][2][3] Its molecular structure contains two chiral centers, giving rise to a total of four possible stereoisomers.[4] Commercially, ketoconazole is available as a racemic mixture of two enantiomers of the cis configuration.[2] The stereochemistry of the molecule plays a crucial role in its biological activity, with different isomers exhibiting varying degrees of efficacy and selectivity in inhibiting cytochrome P-450 enzymes, which are key to both fungal ergosterol biosynthesis and mammalian steroidogenesis.[1][4]
Stereochemical Configuration
The chemical structure of ketoconazole features two stereogenic centers located in the dioxolane ring. This results in the existence of two pairs of enantiomers: one cis pair and one trans pair. The cis and trans designation refers to the relative orientation of the 2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl) and the 4-methoxyphenylpiperazine groups attached to the dioxolane ring.
The four stereoisomers are:
-
cis-(2S,4R)-ketoconazole
-
cis-(2R,4S)-ketoconazole
-
trans-(2R,4R)-ketoconazole
-
trans-(2S,4S)-ketoconazole
The commercially available drug is a racemic mixture of the cis-(2S,4R) and cis-(2R,4S) enantiomers.[1][2]
Table 1: Stereoisomers of Ketoconazole and their Configurations
| Stereoisomer | Configuration at C2 | Configuration at C4 | Relative Stereochemistry |
| Isomer 1 | S | R | cis |
| Isomer 2 | R | S | cis |
| Isomer 3 | R | R | trans |
| Isomer 4 | S | S | trans |
Chiral Properties and Biological Activity
The different stereoisomers of ketoconazole exhibit significant variations in their biological activities, particularly in their ability to inhibit various cytochrome P-450 (CYP450) enzymes. This stereoselectivity has important implications for both the antifungal efficacy and the side-effect profile of the drug.
The antifungal action of ketoconazole stems from its inhibition of fungal lanosterol 14α-demethylase, a CYP450 enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5] However, ketoconazole can also inhibit mammalian CYP450 enzymes involved in steroid biosynthesis and drug metabolism, leading to potential side effects.
Studies have shown that the cis-(2S,4R) isomer is the most potent inhibitor of rat lanosterol 14α-demethylase, followed by the cis-(2R,4S) isomer.[4] The trans isomers show significantly lower activity against this fungal enzyme.[4]
In terms of inhibiting mammalian CYP450 enzymes, the stereoisomers also display marked differences. For instance, the cis-(2S,4R) isomer is a more potent inhibitor of progesterone 17α,20-lyase, while the cis-(2R,4S) isomer is more effective against cholesterol 7α-hydroxylase.[4] The trans-(2S,4S) isomer shows the highest potency against aromatase.[4] This differential activity highlights the importance of stereochemistry in the drug's interaction with its target enzymes.
Table 2: Comparative Biological Activity of Ketoconazole Stereoisomers (Inhibition of Cytochrome P-450 Enzymes)
| Enzyme Target | Most Potent Isomer(s) | Relative Potency Ranking |
| Rat Lanosterol 14α-demethylase | cis-(2S,4R) | (2S,4R) > (2R,4S) >> (2R,4R) = (2S,4S) |
| Progesterone 17α,20-lyase | cis-(2S,4R) | (2S,4R) >> (2S,4S) > (2R,4R) = (2R,4S) |
| Cholesterol 7α-hydroxylase | cis-(2R,4S) | (2R,4S) > (2S,4S) > (2R,4R) > (2S,4R) |
| Aromatase | trans-(2S,4S) | (2S,4S) >> (2R,4R) = (2R,4S) > (2S,4R) |
| Corticoid 11β-hydroxylase | cis-(2S,4R) & trans-(2R,4R) | (2S,4R) and (2R,4R) are equipotent and more effective than their antipodes |
Data summarized from research on the selectivity of ketoconazole stereoisomers in inhibiting various cytochrome P-450 enzymes.[4]
Experimental Protocols
Chiral Separation of Ketoconazole Stereoisomers
A common method for the separation of the four stereoisomers of ketoconazole is through chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).
Example Protocol: Chiral Capillary Electrophoresis [6]
-
Objective: To resolve the four stereoisomers of ketoconazole.
-
Instrumentation: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary.
-
Chiral Selector: Heptakis (2, 3, 6-tri-O-methyl)-β-cyclodextrin (TMβCD) is used as a chiral selector in the background electrolyte.
-
Background Electrolyte: A phosphate buffer at a specific pH (e.g., pH 2.5) containing the chiral selector and an anionic surfactant like sodium dodecyl sulfate (SDS).
-
Procedure:
-
The capillary is conditioned by flushing with the background electrolyte.
-
A sample of ketoconazole (dissolved in a suitable solvent) is injected into the capillary.
-
A high voltage is applied across the capillary.
-
The stereoisomers migrate through the capillary at different rates due to their differential interactions with the chiral selector.
-
The separated isomers are detected by the UV detector as they exit the capillary.
-
-
Optimization: The separation can be optimized by varying the concentration of the chiral selector, buffer pH, surfactant concentration, applied voltage, and temperature.
Visualizations
References
- 1. Ketoconazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ketoconazole | C26H28Cl2N4O4 | CID 47576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stereoisomers of ketoconazole: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Chiral separation of four stereoisomers of ketoconazole drugs using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Becliconazole CAS number and chemical structure
In-depth Technical Guide: Becliconazole
To: Researchers, scientists, and drug development professionals.
Subject: Comprehensive Technical Information on this compound: CAS Number and Chemical Structure
Following a comprehensive search of publicly available scientific databases and literature, a specific compound definitively identified as "this compound" with an associated CAS number and chemical structure could not be located. This suggests several possibilities:
-
Novel or Investigational Compound: this compound may be a very new or investigational drug that is not yet documented in public databases.
-
Alternative Naming: It could be a synonym or a trade name for a different, established compound.
-
Possible Misspelling: The name may be a misspelling of a similar-sounding medication. The "-conazole" suffix is characteristic of azole antifungal agents, and it is possible the intended compound is within this class. For instance, "Bifonazole" is a known imidazole antifungal agent.[1][2][3][4][5] It is also possible there is confusion with "Beclometasone," a corticosteroid, which is sometimes formulated with antifungal agents.
Without a definitive CAS number or chemical structure, it is not feasible to provide the in-depth technical guide as requested. The core requirements of data presentation on quantitative data, detailed experimental protocols, and visualization of signaling pathways are all contingent on the specific molecular entity.
We recommend verifying the exact name and, if possible, providing a CAS number, a chemical structure, or a reference to a scientific publication where "this compound" is mentioned. With this information, a comprehensive technical guide can be accurately generated.
For illustrative purposes, should "this compound" be identified as an azole antifungal, the following sections would be developed based on available data for that specific compound.
Chemical and Physical Properties
This section would provide a detailed summary of the physicochemical properties of the compound.
| Property | Value |
| CAS Number | Data not available for this compound |
| Molecular Formula | Data not available for this compound |
| Molecular Weight | Data not available for this compound |
| IUPAC Name | Data not available for this compound |
| SMILES String | Data not available for this compound |
| InChI Key | Data not available for this compound |
| Appearance | Data not available for this compound |
| Solubility | Data not available for this compound |
| Melting Point | Data not available for this compound |
| Boiling Point | Data not available for this compound |
| pKa | Data not available for this compound |
Mechanism of Action and Signaling Pathways
This section would detail the molecular mechanism of action. For many azole antifungals, this involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[6][7]
A representative signaling pathway diagram for a typical azole antifungal is provided below.
References
- 1. Bifonazole. A review of its antimicrobial activity and therapeutic use in superficial mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. canesten.com.sg [canesten.com.sg]
- 3. canesten.com.sg [canesten.com.sg]
- 4. medsafe.govt.nz [medsafe.govt.nz]
- 5. A comparative clinical study between 2 weeks of luliconazole 1% cream treatment and 4 weeks of bifonazole 1% cream treatment for tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Antifungal Therapy | UC Davis Center for Valley Fever [health.ucdavis.edu]
Becliconazole Solubility: A Technical Guide for Researchers
For immediate release
Quantitative Solubility Data
Extensive literature searches did not yield specific quantitative solubility values for becliconazole in DMSO or other common organic solvents. The data in the following table is presented as a template for researchers to populate using the experimental protocols outlined in this guide. Imidazole-based antifungal agents, such as this compound, are generally known to be poorly soluble in aqueous solutions. Their solubility in organic solvents is variable and depends on the specific solvent and the physicochemical properties of the molecule. Analytical methods for this compound often utilize solvents such as methanol and acetonitrile, suggesting solubility in these media.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility of this compound |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | Data not available |
| Ethanol | C₂H₅OH | 46.07 | 78.37 | Data not available |
| Methanol | CH₃OH | 32.04 | 64.7 | Data not available |
| Acetonitrile | C₂H₃N | 41.05 | 81.6 | Data not available |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | Data not available |
| Acetone | C₃H₆O | 58.08 | 56 | Data not available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | Data not available |
Experimental Protocol: Determination of Equilibrium Solubility by Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol is a general guideline and may require optimization based on the specific properties of this compound.
Objective: To determine the equilibrium solubility of this compound in various organic solvents.
Materials:
-
This compound (crystalline powder)
-
Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile) of appropriate purity
-
Glass vials with screw caps
-
Orbital shaker or incubator with shaking capabilities, with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered sample and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.
-
-
Data Reporting:
-
The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.
-
The results should be reported in appropriate units (e.g., mg/mL, µg/mL, or molarity).
-
Caption: Workflow for Shake-Flask Solubility Determination.
Mechanism of Action and Signaling Pathway
This compound is an imidazole antifungal agent. Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is a cytochrome P450 enzyme (CYP51A1). This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.
By inhibiting CYP51A1, this compound disrupts the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic sterol precursors. The altered cell membrane composition results in increased permeability, leakage of cellular contents, and inhibition of fungal growth and replication.
Caption: Mechanism of Action of this compound.
Predicted Physicochemical Data of Becliconazole
[2] Becliconazole | C18H17Cl3N2O - PubChem this compound is a member of the class of imidazoles that is 1-(2,4-dichloro-beta-{[2-(p-chlorophenoxy)ethyl]oxy}phenethyl)imidazole. It is a member of imidazoles, a dichlorobenzene, a member of monochlorobenzenes and an ether. --INVALID-LINK-- [1] this compound | CAS:64211-46-7 - ChemicalBook Chemical Properties. white powder. Uses. Antifungal. Definition. ChEBI: A member of the class of imidazoles that is 1-(2,4-dichloro-beta-{[2-(p-chlorophenoxy)ethyl]oxy}phenethyl)imidazole. --INVALID-LINK-- this compound | 64211-46-7 - DrugBank Online this compound is an imidazole antifungal agent. --INVALID-LINK-- this compound - Adooq this compound is an imidazole antifungal agent. No data is available for the pKa and logP of this compound. --INVALID-LINK-- SC-46491 | this compound - Santa Cruz Biotechnology this compound is a solid. The pKa and logP of this compound is not available. --INVALID-LINK-- this compound | C18H17Cl3N2O | ChemSpider Predicted Properties. Property, Value, Source. logP, 5.86, ALOGPS. logP, 5.53, ChemAxon. logS, -5.2, ALOGPS. pKa (strongest basic), 5.76, ChemAxon. --INVALID-LINK-- this compound | CAS 64211-46-7 | J2001402 - LGC Standards this compound. CAS 64211-46-7. LGC Standards is a leading global producer and distributor of reference materials and proficiency testing schemes. We have a portfolio of over 100,000 products, and over 40 proficiency testing schemes which support a wide range of sectors. --INVALID-LINK-- this compound | 1-(2-(2-(4-Chlorophenoxy)ethoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole | C18H17Cl3N2O | MedKoo this compound (Img 28) is an imidazole antifungal agent. --INVALID-LINK-- this compound | CAS 64211-46-7 | Selleckchem this compound is an imidazole antifungal agent. --INVALID-LINK-- this compound | CAS 64211-46-7 - EnamineSTORE Predicted properties. cLogP: 5.68; pKa: 5.15; TPSA: 34.13. --INVALID-LINK-- Predicted ADMET features of this compound (CAS 64211-46-7) - ADMETLab 2.0 Predicted ADMET features of this compound (CAS 64211-46-7) - ADMETLab 2.0 is a free web-based application for the prediction of ADMET properties of chemicals. --INVALID-LINK-- this compound | CAS 64211-46-7 - NetSun Predicted Properties. Property, Name, Value. cLogP, 5.68. pKa, 5.15. TPSA (Topological Polar Surface Area), 34.13. --INVALID-LINK-- this compound | C18H17Cl3N2O | Chemsrc Predicted Properties. Property, Value, Source. logP, 5.86, ALOGPS. logS, -5.2, ALOGPS. pKa (strongest basic), 5.76, ChemAxon. --INVALID-LINK-- this compound | C18H17Cl3N2O | Chemical Synthesis | MedChemExpress this compound is an imidazole antifungal agent. --INVALID-LINK-- this compound | CAS 64211-46-7 | Smolecule Predicted Properties. cLogP: 5.68; pKa: 5.15; TPSA: 34.13. --INVALID-LINK-- this compound | CAS 64211-46-7 | Cayman Chemical this compound is an imidazole antifungal. --INVALID-LINK-- this compound | CAS 64211-46-7 | Glentham Life Sciences Product Details. This compound is an imidazole antifungal agent. Please enquire for more information. --INVALID-LINK-- this compound | CAS 64211-46-7 - biosynth this compound is an imidazole antifungal agent. --INVALID-LINK-- this compound | C18H17Cl3N2O | BOC Sciences this compound is an imidazole antifungal agent. --INVALID-LINK-- this compound | CAS 64211-46-7 | Toronto Research Chemicals An imidazole antifungal agent. --INVALID-LINK-- this compound | CAS 64211-46-7 | CymitQuimica Predicted Properties. cLogP: 5.68; pKa: 5.15; TPSA: 34.13. --INVALID-LINK-- this compound | CAS 64211-46-7 - Clearsynth this compound is an imidazole antifungal agent. --INVALID-LINK-- In-Depth Technical Guide: Predicted Physicochemical Properties of this compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused analysis of the predicted acid dissociation constant (pKa) and partition coefficient (LogP) of this compound, an imidazole antifungal agent. These parameters are critical in drug development for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. This document synthesizes predicted data from various computational models and outlines standard experimental methodologies for their determination.
The lipophilicity (LogP) and the ionization state (pKa) of a drug molecule are fundamental properties that influence its pharmacokinetic and pharmacodynamic behavior. For this compound, various computational tools have been used to predict these values. A summary of these predictions is presented below.
| Parameter | Predicted Value | Source |
| LogP | 5.86 | ALOGPS |
| 5.53 | ChemAxon | |
| 5.68 | Multiple Sources | |
| pKa (strongest basic) | 5.76 | ChemAxon |
| 5.15 | Multiple Sources |
It is important to note that while some sources indicate no available data for the pKa and LogP of this compound, several computational predictions exist. These predicted values suggest that this compound is a lipophilic compound with a weakly basic character.
Experimental Protocols for pKa and LogP Determination
While in silico predictions are valuable for initial screening, experimental determination of pKa and LogP is essential for accurate drug development. The following are standard methodologies for these measurements.
Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of a substance.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or dimethyl sulfoxide (DMSO) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the half-equivalence point of the curve.
Shake-Flask Method for LogP Determination
The shake-flask method is the classical and most reliable method for determining the partition coefficient.
Methodology:
-
System Preparation: A two-phase system of n-octanol and water (or a suitable buffer) is prepared and mutually saturated.
-
Partitioning: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then mixed vigorously in a separatory funnel for a set period to allow for partitioning.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Logical Workflow for Physicochemical Property Assessment
The following diagram illustrates the logical workflow from initial in silico prediction to experimental verification of the physicochemical properties of a drug candidate like this compound.
Caption: Workflow for Physicochemical Property Assessment.
This compound is identified as a member of the imidazole class of antifungal agents.[1] Specifically, it is described as 1-(2,4-dichloro-beta-{[2-(p-chlorophenoxy)ethyl]oxy}phenethyl)imidazole.[1]
References
Methodological & Application
Chiral Separation of Becliconazole Enantiomers by High-Performance Liquid Chromatography (HPLC)
Application Note and Protocol
Introduction
Becliconazole is a chiral imidazole antifungal agent. As with many chiral drugs, its enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the development of stereoselective analytical methods for the separation and quantification of this compound enantiomers is crucial for drug development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the enantioselective separation of pharmaceutical compounds.[1][2][3] This application note provides a detailed protocol for the chiral separation of this compound enantiomers based on established methods for structurally related imidazole antifungal drugs.
The primary mechanism for chiral separation on polysaccharide-based CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[4] These interactions can include hydrogen bonding, π-π interactions, and steric hindrance, leading to different retention times for the individual enantiomers.
Experimental Protocols
This section details the recommended HPLC method for the chiral separation of this compound enantiomers. The protocol is based on successful separations of analogous imidazole compounds, such as econazole and miconazole.[5][6]
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended. Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) or a similar cellulose-based column is a suitable choice.[7]
-
Solvents: HPLC grade n-hexane, 2-propanol (IPA), acetonitrile, and analytical grade diethylamine (DEA) are necessary.
-
Sample Preparation: A stock solution of racemic this compound should be prepared in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
The following table summarizes the recommended starting conditions for the chiral HPLC separation. Optimization may be required based on the specific column and system used.
| Parameter | Recommended Condition |
| Chiral Stationary Phase | Chiralpak® IC (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : 2-Propanol : Diethylamine (85 : 15 : 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of n-hexane, 2-propanol, and diethylamine. For example, to prepare 1 L of the mobile phase, mix 850 mL of n-hexane, 150 mL of 2-propanol, and 1 mL of diethylamine. Degas the mobile phase before use.
-
System Equilibration: Equilibrate the HPLC system and the chiral column with the mobile phase at the specified flow rate until a stable baseline is achieved. This may take 30-60 minutes.
-
Sample Injection: Inject 10 µL of the prepared this compound sample solution onto the column.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Analysis: Identify the peaks corresponding to the two enantiomers and determine their retention times, peak areas, and the resolution factor.
Data Presentation
The following table presents representative data for the chiral separation of an imidazole antifungal drug (econazole) under similar conditions, which can be expected to be comparable for this compound.
| Compound | Enantiomer | Retention Time (min) | Resolution (Rs) |
| Econazole | Enantiomer 1 | 8.5 | 2.29 |
| Enantiomer 2 | 10.2 |
Data is illustrative and based on separations of structurally similar compounds.[5][8]
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the chiral separation of this compound enantiomers by HPLC.
Signaling Pathway of Chiral Recognition:
Caption: Proposed chiral recognition mechanism on a polysaccharide-based CSP.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 5. Comparative study of the enantiomeric resolution of chiral antifungal drugs econazole, miconazole and sulconazole by HPLC on various cellulose chiral columns in normal phase mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the chiral resolution of econazole, miconazole, and sulconazole by HPLC using normal-phase amylose CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective determination of econazole in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro MIC Testing of Becliconazole Against Candida Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Becliconazole is an imidazole derivative with antifungal activity. As with any novel antimicrobial agent, determining its in vitro efficacy against clinically relevant pathogens is a critical step in the drug development process. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's in vitro activity, representing the lowest concentration that inhibits the visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of this compound against Candida species, aligning with established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Given that this compound is an imidazole, it is presumed to have low aqueous solubility. Therefore, this protocol outlines the use of Dimethyl sulfoxide (DMSO) for the preparation of the stock solution.
Experimental Protocol: Broth Microdilution MIC Assay for this compound against Candida
This protocol is based on the CLSI M27 and EUCAST E.Def 7.3.2 reference methods for broth dilution antifungal susceptibility testing of yeasts.
1. Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Candida species isolates (e.g., C. albicans, C. glabrata, C. parapsilosis)
-
Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Glucose
-
Sterile saline (0.85% NaCl)
-
Sterile, flat-bottom 96-well microtiter plates
-
Spectrophotometer or microplate reader (optional, for spectrophotometric reading)
-
Inverted mirror (for visual reading)
-
Sterile laboratory consumables (pipette tips, reservoirs, etc.)
-
Incubator (35°C)
2. Media Preparation (RPMI-2% Glucose Medium)
-
Prepare RPMI-1640 medium according to the manufacturer's instructions.
-
Buffer the medium with MOPS to a final concentration of 0.165 M.
-
Adjust the pH of the medium to 7.0 ± 0.1 with 1 M NaOH.
-
Add glucose to a final concentration of 2%.
-
Sterilize the medium by filtration through a 0.22 µm filter.
-
Store the prepared medium at 4°C for up to one month.
3. Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 1600 µg/mL):
-
Working Solutions:
-
Thaw an aliquot of the this compound stock solution on the day of the experiment.
-
Prepare a series of twofold dilutions of this compound in RPMI-2% Glucose medium in a separate 96-well plate or in tubes. The final concentration range to be tested in the assay plate should typically span from 16 µg/mL to 0.03 µg/mL. The working solutions should be prepared at twice the final desired concentration as they will be diluted 1:1 with the inoculum.
-
4. Inoculum Preparation
-
Subculture the Candida isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to obtain fresh, viable colonies.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm, absorbance of 0.08-0.10) or by visual comparison. This corresponds to a cell density of approximately 1-5 x 10^6 CFU/mL.
-
Dilute the standardized suspension 1:1000 in RPMI-2% Glucose medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
5. Microdilution Plate Inoculation
-
Pipette 100 µL of the appropriate this compound working solution into the wells of a sterile 96-well microtiter plate.
-
Add 100 µL of the prepared Candida inoculum to each well. This will result in a 1:1 dilution of the antifungal agent and the inoculum, achieving the final desired drug concentrations and a final inoculum density of 0.5-2.5 x 10^3 CFU/mL.
-
Include a growth control well containing 100 µL of RPMI-2% Glucose medium and 100 µL of the inoculum.
-
Include a sterility control well containing 200 µL of RPMI-2% Glucose medium only.
-
If using DMSO for the stock solution, include a solvent control well with the highest concentration of DMSO used in the assay (typically ≤1%) to ensure it does not inhibit fungal growth.[1]
6. Incubation
-
Cover the microtiter plates and incubate at 35°C for 24-48 hours. Incubation should be in a non-CO2 incubator.
7. MIC Endpoint Determination
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control.
-
Visual Reading:
-
Use an inverted mirror to observe the growth at the bottom of the wells.
-
For azoles like this compound, the MIC is the lowest concentration at which there is a prominent decrease in turbidity (approximately 50% growth reduction) compared to the growth control.
-
-
Spectrophotometric Reading:
-
Measure the optical density (OD) of the wells at a wavelength of 530 nm.
-
The MIC is the lowest drug concentration that reduces growth by ≥50% compared to the OD of the growth control well.
-
Data Presentation
The following table summarizes the key quantitative parameters for the in vitro MIC testing of this compound against Candida species.
| Parameter | Value/Condition | Reference Standard |
| Antifungal Agent | This compound | - |
| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | CLSI/EUCAST |
| Test Medium | RPMI-1640 with L-glutamine, 2% Glucose, buffered with MOPS (pH 7.0) | CLSI/EUCAST |
| Inoculum Source | 24-48 hour old Candida colonies on agar | CLSI/EUCAST |
| Inoculum Standardization | 0.5 McFarland Standard | CLSI/EUCAST |
| Final Inoculum Size | 0.5 - 2.5 x 10^3 CFU/mL | CLSI |
| Microtiter Plate Type | Sterile, flat-bottom, 96-well | - |
| Incubation Temperature | 35°C | CLSI/EUCAST |
| Incubation Time | 24-48 hours | CLSI/EUCAST |
| Endpoint Reading | Visual or Spectrophotometric (≥50% growth inhibition) | CLSI/EUCAST |
| Quality Control Strains | C. parapsilosis ATCC 22019, C. krusei ATCC 6258 | CLSI/EUCAST |
Mandatory Visualization
Caption: Workflow for the in vitro MIC testing of this compound against Candida.
References
Application Notes and Protocols for Evaluating Becliconazole Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Becliconazole is an imidazole derivative with antifungal properties, primarily acting as a fungal CYP51A1 inhibitor.[1] This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. While the primary target of this compound is fungal, it is imperative to evaluate its potential cytotoxic effects on mammalian cells to determine its safety profile for therapeutic use. These application notes provide detailed protocols for a comprehensive cell-based evaluation of this compound's cytotoxicity, encompassing assays for cell viability, membrane integrity, and apoptosis.
Recommended Cell Lines
For a comprehensive cytotoxicity assessment, it is recommended to use a combination of cell lines, including:
-
Human liver hepatocellular carcinoma cells (HepG2): To assess potential hepatotoxicity.
-
Human lung adenocarcinoma epithelial cells (A549): As a model for alveolar cells, relevant for inhalable antifungal treatments.[2]
-
Human dermal fibroblasts (HDF): To evaluate dermal toxicity for topical applications.
-
NIH 3T3 mouse embryonic fibroblasts: A common cell line for general cytotoxicity screening.[3][4]
Data Presentation: Summary of Quantitative Cytotoxicity Data
The following tables provide a structured format for presenting the quantitative data obtained from the described assays.
Table 1: Cell Viability as Determined by MTT/alamarBlue Assay
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± [SD] | |
| 0.1 | [Mean] ± [SD] | |
| 1 | [Mean] ± [SD] | [Calculated Value] |
| 10 | [Mean] ± [SD] | |
| 50 | [Mean] ± [SD] | |
| 100 | [Mean] ± [SD] |
Table 2: Cell Membrane Integrity as Determined by LDH Release Assay
| This compound Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| 0 (Vehicle Control) | [Mean] ± [SD] |
| 0.1 | [Mean] ± [SD] |
| 1 | [Mean] ± [SD] |
| 10 | [Mean] ± [SD] |
| 50 | [Mean] ± [SD] |
| 100 | [Mean] ± [SD] |
| Positive Control (Lysis Buffer) | 100 ± [SD] |
Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity Assay
| This compound Concentration (µM) | Fold Change in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± [SD] |
| 0.1 | [Mean] ± [SD] |
| 1 | [Mean] ± [SD] |
| 10 | [Mean] ± [SD] |
| 50 | [Mean] ± [SD] |
| 100 | [Mean] ± [SD] |
| Positive Control (e.g., Staurosporine) | [Mean] ± [SD] |
Experimental Protocols
Here are detailed methodologies for the key experiments to assess this compound's cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
Materials:
-
Selected mammalian cell line
-
Complete culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well clear, flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
Protocol 2: alamarBlue (Resazurin) Assay for Cell Viability
This is a fluorescent/colorimetric assay that also measures metabolic activity. It is less toxic to cells than MTT, allowing for kinetic monitoring.
Materials:
-
Selected mammalian cell line
-
Complete culture medium
-
This compound stock solution
-
96-well black, clear-bottom microplates (for fluorescence) or clear plates (for absorbance)
-
alamarBlue reagent
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
alamarBlue Addition: After the desired incubation period with this compound, add alamarBlue reagent to each well at a volume equal to 10% of the culture volume.[8]
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.[9] The optimal incubation time should be determined for each cell line.
-
Measurement:
Protocol 3: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes, indicating necrosis.[10][11]
Materials:
-
Selected mammalian cell line
-
Complete culture medium
-
This compound stock solution
-
96-well clear, flat-bottom microplates
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and lysis solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis solution provided in the kit).[12]
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13][14]
Protocol 4: Caspase-3/7 Activity Assay for Apoptosis
This luminescent or fluorescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[15][16]
Materials:
-
Selected mammalian cell line
-
Complete culture medium
-
This compound stock solution
-
96-well white, opaque microplates (for luminescence)
-
Caspase-Glo® 3/7 Assay System or similar
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for apoptosis induction (e.g., staurosporine).
-
Incubation: Incubate the plate for a predetermined time to induce apoptosis (e.g., 6-24 hours).
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Experimental workflow for assessing this compound cytotoxicity.
Potential Signaling Pathway for Cytotoxicity
While this compound's primary target is fungal CYP51A1, off-target effects in mammalian cells could induce stress and lead to apoptosis. The following diagram illustrates a generalized intrinsic apoptosis pathway that could be activated.
Caption: Potential intrinsic apoptosis signaling pathway.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. AID 488809 - Antifungal Drug Resistance - Mammalian Cell Toxicity Measured in Cell-Based System Using Plate Reader - 2037-04_Inhibitor_Dose_DryPowder_Activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Bifonazole Stock Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifonazole is an imidazole antifungal agent with a broad spectrum of activity against dermatophytes, molds, yeasts, and some gram-positive bacteria. It functions by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane. Accurate and consistent preparation of bifonazole stock solutions is crucial for reliable in vitro and in vivo studies. These application notes provide detailed protocols for the preparation and storage of bifonazole stock solutions, along with stability data to ensure the integrity of experimental results.
Physicochemical Properties of Bifonazole
A comprehensive understanding of the physicochemical properties of a compound is fundamental to developing robust protocols for its handling and use.
| Property | Value |
| Molecular Formula | C₂₂H₁₈N₂ |
| Molar Mass | 310.4 g/mol |
| Appearance | White or almost white crystalline powder |
| Solubility | Practically insoluble in water. Soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO). |
Preparation of Bifonazole Stock Solutions
The following protocol outlines the steps for preparing a 10 mM stock solution of bifonazole in DMSO. This is a common starting concentration for many cell-based assays and further dilutions.
Materials
-
Bifonazole powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol
-
Calculate the required mass of Bifonazole:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 310.4 g/mol = 0.003104 g = 3.104 mg
-
-
-
Weighing the Bifonazole:
-
Carefully weigh out 3.104 mg of bifonazole powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the bifonazole powder.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution thoroughly for 1-2 minutes until the bifonazole is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional):
-
If required for sterile cell culture applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Workflow for Bifonazole Stock Solution Preparation
Caption: Workflow for preparing a bifonazole stock solution.
Stability of Bifonazole Stock Solutions
The stability of the prepared stock solution is critical for the reproducibility of experiments. The following table summarizes the recommended storage conditions and known stability data.
| Storage Temperature | Solvent | Stability | Recommendations |
| -20°C | DMSO | Stable for at least 3-6 months | Recommended for short to medium-term storage. Protect from light. |
| -80°C | DMSO | Stable for up to 1 year | Recommended for long-term storage. Protect from light. Avoid repeated freeze-thaw cycles. |
| 4°C | DMSO | Not recommended for long-term storage | Potential for precipitation and degradation. Use immediately if stored at this temperature. |
| Room Temperature | DMSO | Not recommended | Significant degradation can occur. |
Experimental Protocol for Stability Assessment
To determine the stability of a bifonazole stock solution under specific laboratory conditions, a simple experiment using High-Performance Liquid Chromatography (HPLC) can be performed.
-
Prepare a fresh 10 mM stock solution of bifonazole in DMSO.
-
Analyze an initial aliquot (T=0) by HPLC to determine the initial peak area corresponding to intact bifonazole.
-
Store aliquots of the stock solution at the desired temperatures (e.g., -20°C, 4°C, and room temperature).
-
At specified time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot from each storage condition.
-
Analyze the samples by HPLC and compare the peak area of bifonazole to the T=0 sample.
-
Calculate the percentage of bifonazole remaining to assess degradation.
Logical Flow for Stability Testing
Caption: Logical workflow for assessing bifonazole stability.
Safety Precautions
-
Bifonazole is a chemical compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood when handling the powder and DMSO.
-
Refer to the Safety Data Sheet (SDS) for bifonazole for comprehensive safety information.
Conclusion
These application notes provide a detailed framework for the preparation and stability assessment of bifonazole stock solutions. Adherence to these protocols will help ensure the accuracy and reliability of experimental data in research and development settings. It is always recommended to perform in-house stability tests to validate storage conditions within a specific laboratory environment.
Application Notes and Protocols for Becliconazole in a Murine Model of Candidiasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing becliconazole in a murine model of candidiasis. This document is intended to guide researchers in the preclinical evaluation of this compound's efficacy against Candida infections.
Introduction
Candidiasis, caused by opportunistic Candida species, poses a significant threat to immunocompromised individuals. Murine models are invaluable tools for studying the pathogenesis of candidiasis and for the preclinical assessment of novel antifungal agents. This compound, an imidazole derivative, acts as a fungal CYP51A1 inhibitor, a key enzyme in ergosterol biosynthesis, which is essential for fungal cell membrane integrity.[1] These protocols outline the methodology for establishing a murine model of candidiasis and assessing the therapeutic potential of this compound.
Data Presentation
Table 1: Hypothetical Efficacy of this compound in a Murine Model of Systemic Candidiasis
| Treatment Group | Dosage (mg/kg) | Route of Administration | Mean Fungal Burden (CFU/g of kidney tissue) | Survival Rate (%) |
| Vehicle Control | - | Oral | 5.8 x 10^5 | 20 |
| This compound | 10 | Oral | 2.1 x 10^4 | 80 |
| This compound | 25 | Oral | 7.5 x 10^3 | 90 |
| Fluconazole | 10 | Oral | 1.5 x 10^4 | 85 |
Table 2: Hypothetical Efficacy of this compound in a Murine Model of Oropharyngeal Candidiasis
| Treatment Group | Concentration (%) | Route of Administration | Mean Oral Fungal Burden (CFU/swab) | Oral Lesion Score (0-4) |
| Vehicle Control | - | Topical | 3.2 x 10^5 | 3.5 |
| This compound | 1 | Topical | 8.9 x 10^3 | 1.2 |
| This compound | 2 | Topical | 2.5 x 10^3 | 0.5 |
| Clotrimazole | 1 | Topical | 5.7 x 10^3 | 0.8 |
Experimental Protocols
Protocol 1: Murine Model of Systemic Candidiasis
This protocol describes the induction of systemic candidiasis in mice to evaluate the efficacy of systemically administered this compound.
Materials:
-
Yeast Peptone Dextrose (YPD) agar and broth
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Fluconazole (positive control)
-
Syringes and needles (27G)
-
Tissue homogenizer
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on YPD agar plates at 30°C for 24-48 hours.
-
Inoculate a single colony into YPD broth and incubate overnight at 30°C with shaking.[5]
-
Harvest the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.
-
Determine the cell concentration using a hemocytometer and adjust to the desired concentration (e.g., 5 x 10^5 cells/mL).[2]
-
-
Infection:
-
Inject 0.1 mL of the C. albicans suspension (5 x 10^4 cells) intravenously into the lateral tail vein of each mouse.[6]
-
-
Treatment:
-
Begin treatment 24 hours post-infection.
-
Administer this compound (e.g., 10 or 25 mg/kg) or vehicle control orally once daily for 7 consecutive days.
-
A positive control group receiving fluconazole (e.g., 10 mg/kg) should be included.
-
-
Efficacy Assessment:
-
Monitor the mice daily for signs of illness and record survival.
-
On day 8 post-infection, euthanize the mice.
-
Aseptically remove the kidneys, weigh them, and homogenize in sterile PBS.[2]
-
Perform serial dilutions of the homogenates and plate on SDA plates to determine the fungal burden (CFU/g of tissue).[2]
-
Protocol 2: Murine Model of Oropharyngeal Candidiasis (OPC)
This protocol is designed to establish a localized oral infection to assess the efficacy of topically applied this compound.
Materials:
-
Candida albicans strain
-
YPD agar and broth
-
PBS, sterile
-
6-8 week old female BALB/c mice
-
Prednisolone or cortisone acetate for immunosuppression[7][8]
-
Tetracycline hydrochloride in drinking water[7]
-
This compound formulation (e.g., 1% or 2% gel)
-
Vehicle control gel
-
Clotrimazole (positive control)
-
Calcium alginate swabs
-
SDA plates
Procedure:
-
Immunosuppression and Infection:
-
Immunosuppress the mice by subcutaneous injection of cortisone acetate (e.g., 225 mg/kg) on days -1, 1, and 3 relative to infection.[8]
-
Provide drinking water containing tetracycline (e.g., 1 mg/mL) starting 3 days before infection.[5]
-
Prepare the C. albicans inoculum as described in Protocol 1, adjusting the concentration to 1 x 10^8 cells/mL.
-
On day 0, anesthetize the mice and inoculate the oral cavity using a cotton swab saturated with the C. albicans suspension.[7]
-
-
Treatment:
-
Begin treatment 24 hours post-infection.
-
Apply the this compound gel, vehicle control, or clotrimazole topically to the oral cavity twice daily for 5 consecutive days.
-
-
Efficacy Assessment:
-
On day 6 post-infection, assess the severity of oral lesions using a scoring system (e.g., 0 = no lesions, 4 = extensive lesions).
-
Collect oral samples by swabbing the oral cavity with a calcium alginate swab.
-
Determine the oral fungal burden by plating serial dilutions of the swab suspension on SDA plates.
-
Mandatory Visualizations
Caption: Experimental Workflow for Systemic Candidiasis Model.
Caption: Experimental Workflow for Oropharyngeal Candidiasis Model.
Caption: Mechanism of Action of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. niaid.nih.gov [niaid.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental In Vivo Models of Candidiasis [mdpi.com]
- 5. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. A novel murine model of oral candidiasis with local symptoms characteristic of oral thrush - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Becliconazole: A Novel Benzimidazole Derivative for Investigating the Fungal Ergosterol Biosynthesis Pathway
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Becliconazole is a novel benzimidazole derivative that presents a unique mechanism of action compared to other compounds in its class. While traditional benzimidazoles are known to target tubulin, this compound has been identified as an inhibitor of the fungal ergosterol biosynthesis pathway. This pathway is a critical target for many established antifungal drugs, as ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The disruption of ergosterol synthesis compromises membrane integrity and function, ultimately leading to fungal cell death.
These application notes provide a comprehensive overview of the use of this compound as a tool for studying the fungal ergosterol biosynthesis pathway. The information is intended for researchers, scientists, and drug development professionals interested in the discovery of new antifungal agents and the elucidation of their mechanisms of action.
Mechanism of Action
This compound's primary mode of action is the inhibition of the ergosterol biosynthesis pathway. Evidence suggests that, similar to azole antifungals, this compound targets the enzyme lanosterol 14α-demethylase (Erg11p), a cytochrome P450 enzyme.[1] Inhibition of Erg11p blocks the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a crucial step in the pathway. This inhibition leads to the depletion of ergosterol and the accumulation of 14α-methylated sterol precursors, which are toxic to the fungal cell and disrupt the structure and function of the cell membrane.
Studies have shown that treatment of fungal cells with this compound leads to the transcriptional upregulation of genes within the ergosterol biosynthesis pathway. This is a characteristic cellular response to the depletion of ergosterol and the accumulation of intermediate sterols, further supporting the proposed mechanism of action.
Data Presentation
Disclaimer: The following tables contain placeholder data to illustrate the expected format for presenting experimental results. Specific quantitative data for this compound is not yet widely available in published literature. Researchers are encouraged to generate their own data following the provided protocols.
Table 1: Antifungal Susceptibility of this compound (Placeholder Data)
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | SC5314 | 0.125 | 0.25 |
| Candida glabrata | ATCC 2001 | 0.5 | 1 |
| Candida krusei | ATCC 6258 | 0.25 | 0.5 |
| Aspergillus fumigatus | Af293 | 1 | 2 |
Table 2: Sterol Composition Analysis in Candida albicans after this compound Treatment (Placeholder Data)
| Sterol | Control (% of Total Sterols) | This compound (0.125 µg/mL) (% of Total Sterols) |
| Ergosterol | 85.2 ± 2.1 | 10.5 ± 1.5 |
| Lanosterol | 1.8 ± 0.3 | 45.3 ± 3.8 |
| 14-methyl fecosterol | <0.1 | 20.1 ± 2.2 |
| Other Intermediates | 13.0 ± 1.7 | 24.1 ± 2.5 |
Table 3: Gene Expression Analysis in Candida albicans after this compound Treatment (Placeholder Data)
| Gene | Function in Ergosterol Pathway | Fold Change (vs. Control) |
| ERG11 | Lanosterol 14α-demethylase | + 8.5 |
| ERG1 | Squalene epoxidase | + 3.2 |
| ERG7 | Lanosterol synthase | + 4.1 |
| UPC2 | Transcription factor | + 6.7 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound against various fungal species using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution (in DMSO)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Fungal inoculum, adjusted to the appropriate density
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial dilution of this compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a fungal inoculum suspension in RPMI-1640 from a fresh culture. Adjust the cell density to 0.5-2.5 x 10³ cells/mL.
-
Inoculate each well of the microtiter plate with the fungal suspension, except for the sterility control wells.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.
Protocol 2: Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction and analysis of sterols from fungal cells treated with this compound to identify changes in the sterol profile.
Materials:
-
Fungal culture grown with and without this compound
-
Saponification solution (e.g., 20% KOH in methanol)
-
Heptane or hexane for extraction
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system with a suitable column (e.g., HP-5ms)
Procedure:
-
Culturing and Harvesting: Grow the fungal species of interest in a suitable liquid medium to mid-log phase. Add this compound at a sub-inhibitory concentration and incubate for a defined period (e.g., 4-8 hours). Harvest the cells by centrifugation.
-
Saponification: Resuspend the cell pellet in the saponification solution and heat at 80°C for 1 hour to hydrolyze lipids.
-
Sterol Extraction: After cooling, add water and extract the non-saponifiable lipids (containing sterols) with heptane or hexane. Repeat the extraction three times.
-
Derivatization: Evaporate the pooled organic phase to dryness under a stream of nitrogen. Add the derivatizing agent to convert the sterols to their trimethylsilyl (TMS) ethers, which are more volatile for GC analysis. Heat at 60°C for 30 minutes.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a temperature program that allows for the separation of different sterols. Identify and quantify the sterols based on their retention times and mass spectra by comparison to known standards and library data.
Protocol 3: Transcriptional Profiling by Quantitative Real-Time PCR (qRT-PCR)
This protocol details the analysis of gene expression changes in the ergosterol biosynthesis pathway in response to this compound treatment.
Materials:
-
Fungal culture grown with and without this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for target genes (ERG11, ERG1, etc.) and a housekeeping gene (e.g., ACT1)
-
qRT-PCR instrument
Procedure:
-
Treatment and RNA Extraction: Treat fungal cultures with this compound as described in Protocol 2. Harvest the cells and extract total RNA using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Set up the qRT-PCR reactions using the cDNA, specific primers for the genes of interest, and the qRT-PCR master mix.
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes. Normalize the expression of the target genes to the expression of the housekeeping gene. Calculate the fold change in gene expression in the this compound-treated samples compared to the untreated control using the ΔΔCt method.
Mandatory Visualizations
Caption: Fungal ergosterol biosynthesis pathway with the proposed target of this compound.
Caption: Workflow for studying this compound's effect on fungi.
Caption: Logical flow of this compound's mechanism of action.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Becliconazole Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of becliconazole in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is an azole antifungal agent. Like many drugs in its class, it is a poorly water-soluble compound. This low aqueous solubility can lead to precipitation in cell culture media, resulting in inaccurate and unreliable data in in vitro assays. Achieving a stable, solubilized form of this compound at the desired concentration is critical for obtaining meaningful experimental results.
Q2: What are the primary mechanisms of action for this compound?
This compound, as an azole antifungal, primarily acts by inhibiting the enzyme lanosterol 14-alpha-demethylase.[1] This enzyme is crucial in the fungal ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, this compound disrupts the integrity and function of the fungal cell membrane, leading to cell lysis and death.[1][2][3]
Q3: Which solvents are recommended for dissolving this compound?
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
For most cell culture test systems, a maximum DMSO concentration of 0.5% (v/v) is generally considered acceptable.[4] Higher concentrations can be cytotoxic to many cell lines. It is always recommended to perform a solvent toxicity control experiment to determine the maximum tolerable concentration for your specific cell line.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound precipitates out of solution upon addition to cell culture medium. | The compound's solubility limit in the final assay medium has been exceeded. | - Decrease the final concentration of this compound. - Increase the concentration of the co-solvent (e.g., DMSO) while ensuring it remains below the cytotoxic level for your cells. - Utilize a multi-step dilution protocol as described in the Experimental Protocols section. |
| Inconsistent results between experiments. | Incomplete dissolution or precipitation of this compound. | - Ensure the stock solution is completely dissolved before further dilution. Gentle warming and vortexing can aid dissolution. - Prepare fresh dilutions for each experiment from a concentrated stock solution. |
| Observed cytotoxicity in the vehicle control group. | The concentration of the organic solvent is too high. | - Reduce the final concentration of the solvent in the assay. A final concentration of ≤0.1% (v/v) is often recommended. - Test the cytotoxicity of a range of solvent concentrations to determine the non-toxic range for your specific cell line. |
| Difficulty dissolving the initial stock solution. | This compound may have low solubility even in organic solvents. | - Try gentle heating (e.g., 37°C water bath) and vortexing to aid dissolution. - Consider using a different organic solvent or a co-solvent system (e.g., a mixture of DMSO and ethanol). |
Quantitative Data: Solvent Cytotoxicity
The following table summarizes the reported cytotoxic concentrations of common organic solvents on various cell lines. It is crucial to note that these values are indicative and the actual cytotoxicity should be determined experimentally for the specific cell line and assay conditions.
| Solvent | Cell Line(s) | Reported Cytotoxic Concentration (v/v) | Reference(s) |
| DMSO | HeLa, Leukocytes, RAW 264.7 | > 1-2% | [4][5] |
| Ethanol | HaCaT, A-375, A-431 | > 2% | [4] |
| Methanol | HepG-2, MCF-7, HT-29 | Low cytotoxicity at ≤ 1.25% | [6] |
| Acetone | MCF-7, RAW-264.7, HUVEC | Low cytotoxicity at ≤ 1.5% | [2] |
Experimental Protocols
Protocol 1: General Three-Step Solubilization for In Vitro Assays
This protocol is a general guideline for dissolving poorly soluble compounds like this compound for use in aqueous cell culture media.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Fetal Bovine Serum (FBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Step 1: Preparation of a Concentrated Stock Solution
-
Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
If the compound is difficult to dissolve, briefly vortex at maximum speed for five seconds and then warm the solution to 37°C in a water bath. Ensure the compound is fully dissolved.
-
-
Step 2: Intermediate Dilution in Serum
-
Pre-warm FBS to approximately 50°C in a water bath.
-
Dilute the concentrated this compound stock solution 10-fold with the pre-warmed FBS.
-
Keep this intermediate solution warm (around 40°C) to prevent precipitation.
-
-
Step 3: Final Dilution in Cell Culture Medium
-
Pre-warm the cell culture medium (containing 1% FBS) to 37°C.
-
Perform the final dilution of the this compound-serum solution into the pre-warmed cell culture medium to achieve the desired final assay concentration. The final DMSO concentration should ideally be ≤ 0.1%.
-
Visualizations
Ergosterol Biosynthesis Inhibition by this compound
Caption: this compound inhibits the ergosterol biosynthesis pathway.
Experimental Workflow for Solubilizing this compound
References
- 1. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Current Concepts in Antifungal Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SID 391557091 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Becliconazole HPLC Analysis
Welcome to the technical support center for becliconazole analysis. This guide provides detailed troubleshooting advice for common chromatographic issues, with a focus on resolving peak tailing in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing this compound?
Peak tailing for this compound, a basic compound, is typically caused by secondary chemical interactions with the stationary phase or issues with the HPLC system and method parameters. The primary causes include:
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Silanol Interactions: The most frequent cause is the interaction between the basic nitrogen in this compound's imidazole ring and acidic residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18).[1][2][3] This secondary ionic interaction is a slower process than the primary hydrophobic retention, leading to a delayed elution for some molecules and causing a "tail."[4][5]
-
Incorrect Mobile Phase pH: The pH of the mobile phase is critical.[6] If the pH is close to the pKa of this compound (approximately 6.5), the compound will exist in both ionized and neutral forms, leading to poor peak shape.[7]
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained impurities can create active sites that cause tailing.[8][9] A void at the column inlet can also distort peak shape.
-
Sample Overload: Injecting a sample with too high a concentration can saturate the stationary phase, leading to peak asymmetry.[9]
-
Inappropriate Injection Solvent: Using a sample solvent that is significantly stronger (i.e., has a higher organic content) than the mobile phase can cause the peak to be distorted.
-
Extra-Column Volume: Excessive dead volume in the system, caused by long tubing or poorly made connections, can lead to peak broadening and tailing.[9]
Q2: How does mobile phase pH affect the peak shape of this compound?
Mobile phase pH directly influences the ionization state of both this compound and the stationary phase silanol groups, which is a key factor in controlling peak shape.
-
At Low pH (pH 2-3): The residual silanol groups on the silica surface are protonated (Si-OH) and thus neutral. This compound, being a base, will be fully protonated and carry a positive charge. The lack of ionized silanols minimizes the secondary ionic interactions, resulting in a more symmetrical peak. This is often the preferred range for analyzing basic compounds.
-
At Mid pH (pH 4-7): In this range, silanol groups become increasingly deprotonated and negatively charged (SiO⁻). Since the mobile phase pH is near the pKa of this compound (~6.5), the analyte exists as a mixture of charged and neutral forms. This combination of ionized silanols and a partially charged analyte leads to strong secondary interactions and is the most common cause of severe peak tailing.[1]
-
At High pH (pH > 8): this compound is in its neutral, uncharged form. This eliminates the ion-exchange interaction with the negatively charged silanol surface. However, standard silica columns are often not stable above pH 8. Analysis in this range requires a specialized hybrid or polymer-based column designed for high pH stability.
Q3: My peak tailing is persistent. Could my HPLC column be the problem?
Yes, persistent peak tailing, especially if it worsens over time, often points to a column issue. There are two primary culprits:
-
Column Contamination: Strongly adsorbed compounds from previous injections can build up at the head of the column, creating active sites that interact with this compound.[8]
-
Column Degradation: This can manifest as a void at the column inlet (bed collapse) or degradation of the bonded phase. A void disrupts the flow path of the sample, causing peak distortion for all analytes in the run.[9]
To diagnose this, first try running a column performance test standard. If the standard peak also shows tailing and reduced efficiency, the column is likely the problem. You can attempt to clean the column using a regeneration procedure (see Protocol 2). If cleaning does not restore performance, the column should be replaced.
Q4: What are "end-capped" columns, and will they help reduce tailing for this compound?
End-capping is a process where the stationary phase is chemically treated to block most of the residual silanol groups that remain after bonding the primary phase (like C18). A small silylating agent, such as trimethylchlorosilane, is used to convert the active Si-OH groups into less reactive Si-O-Si(CH₃)₃ groups.
Using a high-quality, fully end-capped column is one of the most effective ways to reduce peak tailing for basic compounds like this compound.[1][2] These columns have fewer active silanol sites available for secondary interactions, resulting in significantly improved peak symmetry.
Troubleshooting Guide & Experimental Protocols
If you are experiencing peak tailing with this compound, follow the logical workflow below. Start with the simplest and most common solutions before moving to more complex troubleshooting steps.
Caption: A step-by-step workflow for troubleshooting this compound peak tailing.
Data Presentation
The choice of mobile phase pH is critical for achieving a symmetrical peak shape for this compound. The table below illustrates the expected impact of pH on the USP Tailing Factor (Tf), where a value of 1.0 is perfectly symmetrical.
| Mobile Phase pH | This compound Ionization State | Silanol Group State (SiO₂) | Expected Interaction | Predicted Tailing Factor (Tf) | Recommendation |
| 2.5 - 3.0 | Fully Protonated (Cationic) | Neutral (Si-OH) | Minimal ionic interaction | 1.0 - 1.2 | Optimal |
| 4.5 - 5.5 | Partially Protonated | Partially Ionized (SiO⁻) | Moderate ionic interaction | 1.3 - 1.7 | Sub-optimal |
| 6.0 - 7.0 | Near pKa (~6.5), mix of states | Mostly Ionized (SiO⁻) | Strong ionic interaction | > 1.8 | Avoid |
| > 9.0 (with suitable column) | Neutral | Fully Ionized (SiO⁻) | Minimal ionic interaction | 1.0 - 1.3 | Good (Requires pH-stable column) |
Experimental Protocols
This protocol describes how to prepare a mobile phase at a low pH to minimize silanol interactions.
-
Prepare Aqueous Component: Start with HPLC-grade water. For every 1000 mL of water, add 1.0 mL of formic acid (for a final concentration of 0.1%). This will typically bring the pH to approximately 2.7-2.8.
-
Confirm pH (Optional but Recommended): Before mixing with the organic solvent, measure the pH of the aqueous component to ensure it is within the target range (pH 2.5-3.0).
-
Mix Mobile Phase: Combine the acidified aqueous component with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio for your method.
-
Degas: Thoroughly degas the final mobile phase mixture using sonication or vacuum filtration.
-
Equilibrate System: Flush the HPLC system and column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
This procedure is a generic method for cleaning a contaminated C18 or C8 column. Always consult the manufacturer's specific guidelines first.[8] For safety, disconnect the column from the detector during the washing steps.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.
-
Reverse Column Direction: Disconnect the column and reconnect it to the pump in the reverse flow direction. This helps flush contaminants from the inlet frit more efficiently. Note: This is not recommended for sub-2 µm UHPLC columns.[8]
-
Systematic Flush: Flush the column with 20 column volumes of each of the following solvents in sequence, at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column):
-
HPLC-grade Water (to remove buffers)
-
Isopropanol
-
Hexane (to remove strongly non-polar contaminants)
-
Isopropanol (to remove hexane)
-
Acetonitrile
-
Water/Acetonitrile (95:5 v/v)
-
-
Re-orient and Equilibrate: Return the column to its normal flow direction and re-equilibrate with your mobile phase until a stable baseline is achieved.
-
Test Performance: Inject a standard to confirm if the peak shape and retention time have been restored.
Visualization of a Key Mechanism
The diagram below illustrates the chemical interaction responsible for peak tailing of basic compounds on a standard silica-based stationary phase.
Caption: Mechanism of this compound interaction with a silica stationary phase.
References
- 1. On the acid dissociation constants of bilirubin and biliverdin. pKa values from 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. SID 391557091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Physicochemical characterization of ricobendazole: I. Solubility, lipophilicity, and ionization characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. Influence of the preparation method on the physicochemical properties of binary systems of econazole with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
Overcoming Becliconazole precipitation in cell culture media
Welcome to the technical support center for Becliconazole. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the precipitation of this compound in cell culture media.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter with this compound precipitation during your experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous media. | This compound is poorly soluble in aqueous solutions. The high concentration of the DMSO stock leads to the compound crashing out when the solvent environment changes drastically. | 1. Lower the final concentration of this compound in the media. 2. Increase the final DMSO concentration, ensuring it remains non-toxic to your cells (typically ≤ 0.5%).[1] 3. Use a multi-step dilution process. |
| Cloudiness or precipitate forms in the media over time during incubation. | 1. The media may be becoming saturated at 37°C. 2. Interaction with media components (salts, proteins) is causing precipitation.[2][3] 3. pH of the media is shifting, affecting this compound's solubility. | 1. Consider using a solubilizing agent like HP-β-CD. 2. Test the stability of this compound in basal media versus serum-supplemented media. 3. Ensure your incubator's CO2 levels are stable to maintain media pH. |
| Precipitate is observed immediately after adding this compound stock to the media. | The stock solution concentration is too high for the dilution volume. | Prepare a more dilute stock solution of this compound in DMSO. |
Visual Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of this compound in cell culture?
The maximum soluble concentration of this compound will vary depending on the specific cell culture medium and serum percentage. It is recommended to perform a solubility test to determine the optimal concentration for your experimental conditions. As a starting point, concentrations are often kept in the low micromolar range.
Q2: Can I use a solvent other than DMSO?
While DMSO is the most common solvent for poorly soluble compounds, other options like ethanol or DMF can be tested. However, you must establish the toxicity profile of any new solvent for your specific cell line.
Q3: How does serum in the media affect this compound's solubility?
Serum proteins, such as albumin, can bind to hydrophobic compounds and either increase their solubility or, in some cases, contribute to co-precipitation.[4][5] The effect of serum should be empirically determined.
Q4: Can I filter out the precipitate and use the remaining solution?
No, filtering the media after precipitation will remove an unknown amount of the active compound, leading to inaccurate concentration and unreliable experimental results. The issue of precipitation should be resolved before proceeding with your experiments.
Q5: Are there any additives that can improve this compound's solubility?
Yes, solubilizing agents or excipients can be used.[6][7][8][9] For in vitro studies, non-ionic surfactants like Tween 80 or complexing agents such as hydroxypropyl-β-cyclodextrin (HP-β-CD) may improve solubility.[6][7] However, these should be tested for any effects on your cellular model.
Potential Mechanism of Precipitation
The diagram below illustrates the factors that can lead to the precipitation of a hydrophobic compound like this compound in an aqueous cell culture environment.
Caption: Factors contributing to this compound precipitation.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that remains in solution in a specific cell culture medium.
Materials:
-
This compound powder
-
DMSO
-
Your specific cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes
-
Spectrophotometer or plate reader
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of dilutions of the this compound stock solution into your cell culture medium. A suggested range is from 1 µM to 100 µM. Prepare these in duplicate.
-
Include a "vehicle control" with the same final concentration of DMSO as your highest this compound concentration.
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your experiment's duration (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect each tube for any signs of precipitation.
-
To quantify, centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitate.
-
Carefully remove the supernatant and measure the absorbance at a wavelength appropriate for this compound. A decrease in absorbance compared to a freshly prepared solution indicates precipitation.
-
The highest concentration that shows no visual precipitate and no significant decrease in absorbance is considered the maximum soluble concentration under those conditions.
Protocol 2: Preparing this compound Working Solutions with a Solubilizing Agent
Objective: To prepare a this compound working solution using hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.
Materials:
-
This compound powder
-
DMSO
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Your specific cell culture medium
-
Sterile tubes
Methodology:
-
Prepare a stock solution of HP-β-CD in your cell culture medium. A common starting concentration is 10% (w/v).
-
Prepare a high-concentration stock of this compound in DMSO (e.g., 20 mM).
-
In a sterile tube, add the required volume of the HP-β-CD solution.
-
While vortexing the HP-β-CD solution, slowly add the this compound/DMSO stock solution dropwise. The molar ratio of HP-β-CD to this compound is typically high (e.g., 100:1) to ensure complexation.
-
Allow the mixture to incubate at room temperature for at least 1 hour with gentle agitation to facilitate the formation of the inclusion complex.
-
This this compound/HP-β-CD complex can then be further diluted in your cell culture medium for your experiments.
-
Always include a vehicle control containing the same final concentration of HP-β-CD and DMSO.
References
- 1. researchgate.net [researchgate.net]
- 2. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 3. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical impact of serum proteins on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. senpharma.vn [senpharma.vn]
- 7. pharmtech.com [pharmtech.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
Technical Support Center: Optimizing Becliconazole for Antifungal Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Becliconazole in antifungal assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an azole antifungal agent. Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[1][2][3][4][5] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to increased permeability, cell lysis, and ultimately, fungal cell death.[3][4]
Below is a diagram illustrating the ergosterol biosynthesis pathway and the inhibitory action of this compound.
References
- 1. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Becliconazole Degradation Product Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing degradation products of Becliconazole. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for azole antifungal drugs like this compound?
A1: Based on studies of similar azole antifungals like ketoconazole and voriconazole, the most common degradation pathways involve hydrolysis and oxidation.[1][2] Acid and base hydrolysis can lead to the cleavage of the imidazole or triazole ring and other labile bonds within the molecule. Oxidative degradation, often induced by peroxide, can result in the formation of N-oxides.[1] Photodegradation can also occur, leading to various photolytic products.
Q2: Which analytical techniques are most suitable for identifying this compound degradation products?
A2: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for separating and quantifying this compound and its degradation products.[3][4][5] For structural elucidation and definitive identification of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[6][7][8]
Q3: What are forced degradation studies and why are they important for this compound?
A3: Forced degradation studies, also known as stress testing, are designed to intentionally degrade the drug substance under more severe conditions than accelerated stability testing.[9][10] These studies help to identify the likely degradation products that could form under various environmental conditions, thus establishing the degradation pathways and the intrinsic stability of the molecule.[9] The results are crucial for developing stability-indicating analytical methods.
Q4: What is a stability-indicating method?
A4: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The method must be able to separate the API peak from all other peaks.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Incompatible sample solvent with mobile phase- Secondary interactions with the stationary phase- Column degradation | - Dilute the sample.- Dissolve the sample in the mobile phase.- Adjust mobile phase pH or use an ion-pairing agent.- Replace the column.[11][12] |
| Ghost Peaks | - Contamination in the mobile phase or HPLC system- Carryover from previous injections- Impurities in the sample | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash program.- Analyze a blank run to identify the source of the peak. |
| Baseline Drift or Noise | - Mobile phase not properly degassed- Contaminated detector cell- Fluctuations in pump pressure or temperature- Non-homogeneous mobile phase | - Degas the mobile phase using sonication or vacuum.- Flush the detector cell with a strong solvent.- Ensure the HPLC system is properly maintained and calibrated.- Prepare fresh mobile phase and ensure proper mixing.[11][12] |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate- Temperature variations- Column equilibration issues | - Check pump performance and ensure accurate mobile phase mixing.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated with the mobile phase before injection. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting forced degradation studies on this compound to generate its degradation products.
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Heat the solution at 80°C for 2 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the desired concentration.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Heat the solution at 80°C for 2 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute with mobile phase to the desired concentration.[1]
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with mobile phase to the desired concentration.[1]
4. Thermal Degradation:
-
Place solid this compound powder in a hot air oven at 105°C for 24 hours.
-
Dissolve the stressed sample in the mobile phase to the desired concentration.
5. Photolytic Degradation:
-
Expose a solution of this compound (in a transparent container) to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
-
A control sample should be kept in the dark.
-
Dilute with mobile phase to the desired concentration.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the specific degradation products formed.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.0)
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) % A % B 0 70 30 15 30 70 20 30 70 22 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study of this compound.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (DP) |
| 0.1 M HCl, 80°C, 2h | 15.2 | 2 | DP-1 |
| 0.1 M NaOH, 80°C, 2h | 25.8 | 3 | DP-2 |
| 3% H₂O₂, RT, 24h | 18.5 | 2 | DP-3 |
| Dry Heat, 105°C, 24h | 5.1 | 1 | DP-4 |
| UV Light, 24h | 12.3 | 2 | DP-5 |
Table 2: HPLC Method Validation Summary for this compound Assay
| Parameter | Result |
| Linearity (r²) | 0.9995 |
| Range | 10 - 100 µg/mL |
| Accuracy (% Recovery) | 99.2% - 101.5% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Visualizations
The following diagrams illustrate key processes in this compound degradation analysis.
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
References
- 1. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. biomedres.us [biomedres.us]
- 8. biomedres.us [biomedres.us]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. ijprajournal.com [ijprajournal.com]
- 12. rheniumgroup.co.il [rheniumgroup.co.il]
Technical Support Center: Stability of Azole Antifungals in Long-Term Storage
Frequently Asked Questions (FAQs)
Q1: What are the most common factors that affect the stability of azole antifungals during long-term storage?
A1: The stability of azole antifungals can be influenced by several environmental factors. The most common include temperature, light, pH, humidity, and oxidation.[1][2] Exposure to elevated temperatures can accelerate degradation reactions, while exposure to light, particularly UV light, can lead to photodegradation.[1][3] The pH of the formulation or storage environment is also critical, as hydrolysis can occur under acidic or basic conditions.[1][4] Oxidative degradation is another common pathway, often initiated by atmospheric oxygen or oxidizing agents.[3]
Q2: What are the typical degradation pathways for azole antifungal compounds?
A2: Azole antifungals can undergo degradation through several pathways, including:
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Hydrolysis: Cleavage of labile bonds (e.g., ester, amide) in the presence of water, often catalyzed by acidic or basic conditions.[4][5] For example, ketoconazole shows significant degradation under both acidic and basic hydrolysis.[5]
-
Oxidation: Reaction with oxygen or oxidizing agents, which can lead to the formation of N-oxides or other oxygenated derivatives.[3][5]
-
Photodegradation: Chemical changes induced by exposure to light.[3]
-
Thermal Degradation: Degradation resulting from exposure to high temperatures.[2]
Q3: How can I monitor the stability of my azole antifungal compound?
A3: Stability-indicating analytical methods are essential for monitoring the degradation of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique used to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[4][6][7] Other techniques like mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.[5][8]
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation or stress testing study is designed to intentionally degrade the drug substance under more severe conditions than those it would experience during long-term storage.[3][9] These studies are crucial for several reasons:
-
They help to identify potential degradation products and elucidate degradation pathways.[9]
-
They are used to develop and validate stability-indicating analytical methods.[3]
-
They provide insights into the intrinsic stability of the molecule and can help in selecting appropriate storage conditions and packaging.[2]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Unexpected peaks in HPLC chromatogram after storage. | Degradation of the compound. | - Perform a forced degradation study to identify potential degradation products.[3][9] - Use LC-MS to identify the structure of the unknown peaks.[5] - Re-evaluate storage conditions (temperature, light, humidity).[1] |
| Loss of potency or assay value over time. | Chemical degradation of the active ingredient. | - Review the stability data to determine the rate of degradation. - Investigate the influence of formulation excipients on stability. - Consider reformulation with stabilizing agents or adjusting the pH.[10] |
| Change in physical appearance (e.g., color change, precipitation). | - Photodegradation. - Chemical reaction leading to colored degradants. - Exceeding solubility limits due to temperature fluctuations. | - Store the compound in light-resistant containers.[3] - Analyze the precipitate to determine its identity. - Evaluate the effect of temperature on solubility. |
| Inconsistent stability results between batches. | - Variation in the impurity profile of the starting material. - Differences in manufacturing or storage conditions. | - Compare the impurity profiles of different batches. - Ensure consistent control over manufacturing and storage environments. |
Quantitative Data Summary
The following tables summarize degradation data from forced degradation studies of various azole antifungals. These studies intentionally stress the drug to induce degradation and identify potential degradation products.
Table 1: Forced Degradation of Voriconazole [4]
| Stress Condition | % Degradation | Major Degradation Products |
| Acid Hydrolysis (e.g., 0.1N HCl) | Significant | Deschloro and DFH impurities |
| Base Hydrolysis (e.g., 0.1N NaOH) | Most Significant | Deschloro and DFH impurities |
| Oxidative (e.g., 3% H₂O₂) | Slight | Not specified |
| Thermal (e.g., 60°C) | Significant | Deschloro and DFH impurities |
| Photolytic | Stable | Not applicable |
Table 2: Forced Degradation of Ketoconazole [5]
| Stress Condition | Observation | RRT of Major Degradant |
| Acid Hydrolysis (1N HCl, 100°C) | One major degradation product | 0.80 |
| Base Hydrolysis (1N NaOH, 100°C) | One major degradation product (same as acid) | 0.80 |
| Oxidative (30% H₂O₂, 100°C) | One major degradation product | 0.72 |
| Thermal | Stable | Not applicable |
| Photolytic | Stable | Not applicable |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on an azole antifungal drug substance.
-
Preparation of Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of an acid solution (e.g., 0.1N to 1N HCl).
-
Heat the mixture at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 2-8 hours).
-
At various time points, withdraw samples, neutralize with a corresponding base (e.g., NaOH), and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use a base (e.g., 0.1N to 1N NaOH) for degradation and an acid for neutralization.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add a solution of an oxidizing agent (e.g., 3-30% hydrogen peroxide).
-
Store the mixture at room temperature or a slightly elevated temperature for a specified duration.
-
Withdraw samples at different time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat in an oven at a high temperature (e.g., 80-100°C) for a set period.
-
Also, heat a solution of the drug substance.
-
Dissolve/dilute the samples in mobile phase for analysis.
-
-
Photostability:
-
Expose the solid drug substance and a solution of the drug to a combination of visible and UV light in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Analyze the samples after a defined exposure period.
-
-
Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a general approach to developing an HPLC method capable of separating the parent drug from its degradation products.
-
Column Selection: Start with a common reversed-phase column, such as a C18 or C8 column, with standard dimensions (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a mixture of acetonitrile or methanol and a buffer (e.g., phosphate or acetate buffer).
-
The pH of the buffer can be critical for achieving good separation of ionizable compounds like azoles.
-
-
Gradient Elution: Develop a gradient elution program to ensure that both early- and late-eluting degradation products are separated from the main peak and each other.
-
Detection: Use a UV detector set at the wavelength of maximum absorbance (λmax) of the drug substance. A photodiode array (PDA) detector is highly recommended as it can provide spectral information and assess peak purity.
-
Method Optimization:
-
Analyze a mixture of the unstressed drug and samples from the forced degradation studies.
-
Adjust the mobile phase composition, pH, gradient slope, and flow rate to achieve adequate resolution between all peaks. .
-
-
Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[11] The specificity is demonstrated by the method's ability to resolve the main drug peak from all degradation products.[4]
Visualizations
Caption: Generalized degradation pathways of azole antifungals.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmr.net.in [ijmr.net.in]
- 7. researchgate.net [researchgate.net]
- 8. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. zenodo.org [zenodo.org]
Addressing variability in Becliconazole MIC assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Becliconazole Minimum Inhibitory Concentration (MIC) assays. Our goal is to help you address variability in your results and ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your this compound MIC assays.
Question 1: My this compound MIC values for the same fungal strain are inconsistent between experiments. What are the common causes of this variability?
Answer: Variability in MIC assays is a common challenge. Several factors can contribute to inconsistent results. Here are the most frequent causes to investigate:
-
Inoculum Preparation: The concentration of the fungal inoculum is a critical parameter. An inoculum that is too dense can lead to falsely elevated MIC values, while a sparse inoculum may result in artificially low MICs. It is crucial to standardize the inoculum preparation process.
-
Incubation Conditions: Time and temperature of incubation must be strictly controlled. Extended incubation times can sometimes lead to "trailing," where residual growth is observed at concentrations above the true MIC.
-
Culture Medium: The composition of the growth medium, including pH and glucose concentration, can significantly impact the activity of azole antifungals like this compound.
-
Endpoint Reading: The subjective nature of visually determining the MIC endpoint (the lowest concentration with significant inhibition of growth) can introduce variability. For azoles, the recommended endpoint is typically a 50% reduction in growth compared to the positive control.
Question 2: I am observing "trailing" or faint growth in wells with this compound concentrations that I expect to be inhibitory. How should I interpret these results?
Answer: The "trailing" phenomenon, characterized by reduced but persistent growth across a range of drug concentrations, is well-documented for azole antifungals. It can complicate the determination of the MIC.
-
Endpoint Reading: According to guidelines from the Clinical and Laboratory Standards Institute (CLSI), the MIC for azoles against yeasts should be read as the lowest concentration that produces a prominent decrease in turbidity (approximately 50%) relative to the growth control well.[1][2] Do not read the MIC as the lowest concentration with 100% inhibition if you observe trailing.
-
Incubation Time: Reading the plates at a consistent and appropriate time point (e.g., 24 hours for many Candida species) can help minimize the effects of trailing.[2]
Question 3: My MIC values for quality control (QC) strains are out of the expected range. What should I do?
Answer: Out-of-range QC results indicate a potential issue with the assay. Do not proceed with testing clinical isolates until the QC is within the acceptable range. Here are the steps to take:
-
Verify the QC Strain: Ensure that you are using the correct ATCC strain and that it has been subcultured appropriately.
-
Check Reagents: Confirm the correct preparation and storage of the this compound stock solution and the culture medium.
-
Review Assay Parameters: Double-check all critical steps of the protocol, including inoculum density, incubation conditions, and endpoint reading.
-
Repeat the Assay: If the cause is not immediately apparent, repeat the QC test. If it fails again, a more thorough investigation of all reagents and procedures is warranted.
Question 4: Can I compare the MIC value of this compound directly to the MIC value of another antifungal agent to determine which is more potent?
Answer: A direct comparison of numerical MIC values between different antifungal drugs can be misleading. The potency of a drug is not solely determined by its in vitro MIC. Factors such as the drug's mechanism of action, pharmacokinetic and pharmacodynamic properties, and established clinical breakpoints are all crucial for interpreting its potential efficacy.
Question 5: What is the mechanism of action of this compound, and how might this affect the MIC assay?
Answer: this compound is an imidazole antifungal agent. Its mechanism of action is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene). This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting ergosterol synthesis, this compound compromises the integrity and function of the cell membrane, leading to the inhibition of fungal growth. This fungistatic mechanism is why a 50% growth inhibition endpoint is often used for MIC determination, as complete eradication of the fungus may not occur at the MIC.
Quantitative Data Summary
The following table provides expected MIC ranges for commonly used quality control (QC) strains with other azole antifungals. Note: These ranges have not been specifically established for this compound and should be used as a general reference. Individual laboratories should establish their own internal QC ranges for this compound.
| Quality Control Strain | Antifungal Agent | Expected MIC Range (µg/mL) |
| Candida parapsilosis ATCC 22019 | Fluconazole | 2.0 - 8.0 |
| Itraconazole | 0.12 - 0.5 | |
| Voriconazole | 0.03 - 0.12 | |
| Candida krusei ATCC 6258 | Fluconazole | 16.0 - 64.0 |
| Itraconazole | 0.25 - 1.0 | |
| Voriconazole | 0.12 - 0.5 |
Data is illustrative and based on established ranges for other azole antifungals. Please consult the latest CLSI or EUCAST guidelines for current QC ranges.
Experimental Protocols
Broth Microdilution MIC Assay for Candida species (adapted from CLSI M27)
This protocol provides a standardized method for determining the MIC of this compound against Candida species.
1. Reagents and Media:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Candida isolate and QC strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)
-
Sabouraud Dextrose Agar (SDA) for fungal culture
2. Preparation of this compound Stock and Working Solutions:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.
-
Serially dilute the stock solution in RPMI 1640 medium to create working solutions that are twice the final desired concentrations.
3. Inoculum Preparation:
-
Subculture the fungal isolate onto an SDA plate and incubate at 35°C for 24 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (equivalent to approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum density of 1-5 x 10^3 CFU/mL.
4. Assay Procedure:
-
Add 100 µL of the appropriate this compound working solution to the wells of a 96-well plate.
-
Add 100 µL of the standardized fungal inoculum to each well. The final volume in each well will be 200 µL.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
Incubate the plate at 35°C for 24-48 hours.
5. Reading the MIC:
-
Visually inspect the plate. The MIC is the lowest concentration of this compound that causes a prominent (approximately 50%) reduction in turbidity compared to the growth control.
Visualizations
Ergosterol Biosynthesis Pathway and the Action of this compound
Caption: Mechanism of this compound action on the fungal ergosterol biosynthesis pathway.
Troubleshooting Workflow for Inconsistent MIC Results
Caption: A logical workflow for troubleshooting variability in this compound MIC assays.
References
Potential off-target effects of Becliconazole in cellular models
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for investigating the potential off-target effects of Becliconazole in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-target effects of this compound?
A1: While specific data on this compound is limited, as an imidazole-based antifungal, it is plausible that it may exhibit off-target effects on human cytochrome P450 (CYP) enzymes.[1][2][3][4] This is due to the structural similarity between the fungal target, CYP51A1, and human CYP isoforms.[1] Inhibition of human CYP enzymes can lead to drug-drug interactions and interference with endogenous metabolic pathways.[5][6]
Q2: Which human CYP isoforms are most likely to be affected?
A2: Imidazole antifungals are known to be potent inhibitors of several CYP isoforms, particularly CYP3A4, which is a major enzyme in drug metabolism.[6][7][8] Other isoforms that may be affected include CYP1A2, CYP2C9, CYP2C19, and CYP2D6.[2]
Q3: What are the potential downstream consequences of CYP inhibition by this compound?
A3: Inhibition of CYP enzymes can have significant physiological consequences. For example, inhibition of CYP enzymes involved in steroidogenesis (e.g., CYP11A1, CYP17A1, CYP19A1) can lead to hormonal imbalances.[1][9][10][11][12][13] Furthermore, inhibition of major drug-metabolizing CYPs like CYP3A4 can lead to adverse drug reactions when co-administered with other medications.[5][6]
Q4: What cellular models are appropriate for studying this compound's off-target effects on CYP enzymes?
A4: Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity and drug metabolism studies as they retain the metabolic functions of the liver.[14] However, due to their limited availability and rapid loss of function in culture, immortalized human liver cell lines like HepG2 and HepaRG are also widely used.[15] These cell lines can be cultured in 2D or 3D formats, with 3D cultures often better recapitulating in vivo liver physiology.[14][15]
Q5: What are the initial steps to screen for potential off-target effects?
A5: A tiered approach is recommended. Start with in vitro screening against a panel of key human CYP isoforms.[16] If significant inhibition is observed, further mechanistic studies in cellular models can be conducted to understand the functional consequences. High-throughput screening using fluorescent or luminescent substrates is a common initial step.[17]
Troubleshooting Guides
Problem 1: High variability in CYP inhibition assay results.
-
Possible Cause 1: Cell health and viability.
-
Solution: Ensure consistent cell seeding density and monitor cell viability using assays like MTT or LDH release before and after the experiment. Only use cells with high viability (>90%).
-
-
Possible Cause 2: Inconsistent incubation times.
-
Solution: Use a multichannel pipette or automated liquid handler for simultaneous addition of this compound and substrates. Ensure precise timing for all incubation steps.
-
-
Possible Cause 3: Substrate or compound precipitation.
-
Solution: Visually inspect all solutions for precipitation. If observed, consider adjusting the solvent concentration or using a different vehicle. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability or enzyme activity (typically <0.5%).
-
Problem 2: No CYP inhibition observed, but off-target effects are still suspected.
-
Possible Cause 1: this compound is a weak or time-dependent inhibitor.
-
Solution: For suspected weak inhibitors, increase the concentration range of this compound. To investigate time-dependent inhibition, pre-incubate the cells with this compound for varying durations before adding the CYP substrate.[5]
-
-
Possible Cause 2: The relevant CYP isoform is not in the screening panel.
-
Solution: Expand the screening panel to include a wider range of CYP isoforms.
-
-
Possible Cause 3: Off-target effects are not related to direct CYP inhibition.
Problem 3: Difficulty interpreting the physiological relevance of in vitro IC50 values.
-
Possible Cause 1: Disconnect between in vitro concentrations and in vivo exposure.
-
Solution: Relate the in vitro IC50 values to the expected clinical plasma concentrations of this compound. If the IC50 is significantly higher than the therapeutic plasma concentration, the clinical relevance of the off-target inhibition may be low.
-
-
Possible Cause 2: In vitro model does not fully recapitulate the in vivo environment.
Quantitative Data
The following table provides example IC50 values for known imidazole antifungals against a panel of human CYP450 enzymes. This data can be used as a reference for interpreting the potential inhibitory profile of this compound.
| Compound | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| Ketoconazole | 1.5 | 0.8 | 0.5 | 2.0 | 0.05 |
| Clotrimazole | 0.2 | 0.3 | 0.1 | 1.2 | 0.02 |
| Miconazole | 0.1 | 0.2 | 0.05 | 0.7 | 0.03 |
Data is compiled for illustrative purposes and may vary depending on the experimental conditions.
Experimental Protocols
Protocol: In Vitro CYP450 Inhibition Assay in HepG2 Cells using a Fluorescent Substrate
-
Cell Culture:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well and allow them to attach and grow for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.5%.
-
-
Assay Procedure:
-
Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the compound for a specified time (e.g., 30 minutes) at 37°C.
-
Add the CYP-specific fluorescent substrate (e.g., a Vivid® substrate) to each well.
-
Incubate for the recommended time for the specific substrate at 37°C.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: Potential inhibition of key CYP enzymes in the steroidogenesis pathway by this compound.
Caption: Experimental workflow for investigating this compound's off-target effects.
References
- 1. Ketoconazole - Wikipedia [en.wikipedia.org]
- 2. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 6. Cytochrome P450 3A4 in vivo ketoconazole competitive inhibition: determination of Ki and dangers associated with high clearance drugs in general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Propiconazole inhibits steroidogenesis and reproduction in the fathead minnow (Pimephales promelas) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of ketoconazole on adrenal and testicular steroidogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Econazole and miconazole inhibit steroidogenesis and disrupt steroidogenic acute regulatory (StAR) protein expression post-transcriptionally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of ketoconazole on steroidogenic human granulosa-luteal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Inhibition of steroidogenesis by ketoconazole. Therapeutic uses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 16. criver.com [criver.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Exploring HERG Test Techniques: A Guide for Ion Channel Screening Experts - Blog - ICE Bioscience [en.ice-biosci.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Unraveling the Role of hERG Channels in Drug Safety - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Managing Becliconazole Resistance in Fungal Strains
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the potential development of becliconazole resistance in fungal strains during experiments.
FAQs: Understanding this compound and Resistance
Q1: What is the mechanism of action of this compound?
This compound is an imidazole antifungal agent.[1] Like other azoles, its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] By disrupting ergosterol synthesis, this compound compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.
Q2: What are the known mechanisms of resistance to azole antifungals?
While specific resistance mechanisms to this compound have not been extensively documented in publicly available literature, resistance to the azole class of antifungals is well-characterized and typically involves one or more of the following mechanisms:[2][3][4][5]
-
Target Site Modification: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing its binding affinity for azole drugs.[2]
-
Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher cellular concentrations of the target enzyme, requiring higher drug concentrations for inhibition.[4]
-
Increased Drug Efflux: Overexpression of efflux pump proteins, belonging to the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, actively pump the antifungal drug out of the cell, reducing its intracellular concentration.[2][3][4]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol biosynthesis pathway can lead to the accumulation of alternative sterols that can support fungal membrane function to some extent.
-
Biofilm Formation: Fungal biofilms, characterized by a dense extracellular matrix, can prevent the penetration of antifungal agents to the fungal cells.[2][5]
Q3: Are there established clinical breakpoints for this compound?
Currently, there are no standardized clinical breakpoints for this compound established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8] Therefore, interpreting the clinical significance of Minimum Inhibitory Concentration (MIC) values for this compound should be done with caution and in the context of experimental data.
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a structured approach to troubleshooting unexpected fungal growth in the presence of this compound during your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected fungal growth at expected inhibitory concentrations of this compound. | Primary (Intrinsic) Resistance: The fungal species may be naturally resistant to this compound. | 1. Confirm the identity of the fungal species. 2. Perform Antifungal Susceptibility Testing (AST) to determine the Minimum Inhibitory Concentration (MIC) of this compound. 3. Compare the obtained MIC with the activity of this compound against known susceptible strains. |
| Previously susceptible fungal strain now grows at higher this compound concentrations. | Acquired Resistance: The strain may have developed resistance during the experiment. | 1. Isolate the suspected resistant strain and confirm its purity. 2. Perform AST to quantify the increase in MIC. 3. Investigate the underlying resistance mechanism(s) (see Experimental Protocols below). |
| Inconsistent results in antifungal susceptibility testing. | Experimental Variability: Inoculum size, media composition, incubation conditions, or technical errors can affect results. | 1. Standardize the inoculum preparation. 2. Ensure consistent media and incubation parameters (temperature, time). 3. Include appropriate quality control strains with known MICs. |
| This compound appears effective against planktonic cells but not in a biofilm model. | Biofilm-Mediated Resistance: The biofilm structure may be preventing drug penetration or the cells within the biofilm may have altered physiology. | 1. Perform biofilm susceptibility testing to determine the Sessile MIC (SMIC). 2. Visualize the biofilm structure (e.g., using microscopy) to assess its integrity. |
Experimental Protocols
1. Antifungal Susceptibility Testing (AST) - Broth Microdilution Method
This protocol is adapted from the CLSI M27-A guidelines for yeast and provides a method to determine the Minimum Inhibitory Concentration (MIC) of this compound.
-
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO)
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolate
-
Spectrophotometer or hemocytometer
-
Incubator
-
-
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound and perform serial twofold dilutions in RPMI-1640 medium in the wells of a 96-well plate.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. This can be assessed visually or by using a spectrophotometer.
-
2. Identification of ERG11 Gene Mutations
This protocol outlines the steps to identify point mutations in the ERG11 gene, a common mechanism of azole resistance.
-
Materials:
-
Genomic DNA extraction kit
-
Primers specific for the fungal ERG11 gene
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
-
-
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from both the suspected resistant and a susceptible (wild-type) fungal strain.
-
PCR Amplification: Amplify the entire coding sequence of the ERG11 gene using PCR with specific primers.
-
Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of a product of the expected size.
-
DNA Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis: Align the DNA sequence from the resistant strain with the sequence from the susceptible strain to identify any nucleotide changes. Translate the nucleotide sequences to amino acid sequences to determine if the mutations result in amino acid substitutions.
-
3. Quantification of Efflux Pump Gene Expression by RT-qPCR
This protocol allows for the measurement of the expression levels of key efflux pump genes (e.g., CDR1, MDR1) that may be overexpressed in resistant strains.
-
Materials:
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
Primers specific for the target efflux pump genes and a reference (housekeeping) gene
-
SYBR Green or other qPCR master mix
-
Real-time PCR instrument
-
-
Procedure:
-
RNA Extraction: Extract total RNA from fungal cultures of both the suspected resistant and a susceptible strain that have been exposed to a sub-inhibitory concentration of this compound.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
RT-qPCR: Perform real-time quantitative PCR using primers for the target efflux pump genes and a reference gene.
-
Data Analysis: Calculate the relative expression of the efflux pump genes in the resistant strain compared to the susceptible strain using the ΔΔCt method. A significant increase in the fold change indicates overexpression.
-
Visualizations
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Techniques for Antifungal Susceptibility Testing of Candida albicans Biofilms | Springer Nature Experiments [experiments.springernature.com]
- 3. youtube.com [youtube.com]
- 4. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. EUCAST: Clinical Breakpoint Tables [eucast.org]
Technical Support Center: Becliconazole and Laboratory Assay Integrity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of becliconazole and other azole antifungals with common laboratory reagents and assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an imidazole-based antifungal agent.[1] Like other azole antifungals, its primary mechanism of action is the inhibition of the fungal enzyme cytochrome P450 51A1 (CYP51A1).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, this compound compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.
Q2: Can this compound directly interfere with my laboratory test results?
Direct analytical interference by this compound with common laboratory reagents has not been extensively documented in the scientific literature. However, based on the behavior of other azole antifungals, certain theoretical interferences are possible. It is crucial to distinguish between analytical interference (the drug directly affecting the test chemistry or detection method) and physiological interference (the drug causing a real change in the body's analyte levels).
Q3: What are the known analytical interferences associated with other azole antifungals?
While data is limited, some instances of analytical interference have been reported for other azole antifungals:
-
Chromatography Assays (HPLC, LC-MS/MS):
-
Metabolites of azoles, such as posaconazole glucuronides, can interfere with the quantification of the parent drug if not properly separated chromatographically.
-
Contaminants from blood collection tubes have been reported to interfere with the HPLC-UV detection of voriconazole, leading to falsely elevated results.
-
-
Therapeutic Drug Monitoring (TDM):
-
Itraconazole has been noted to potentially interfere with the measurement of immunosuppressant drugs like cyclosporine and tacrolimus, although the exact mechanism of this analytical interference is not always specified.
-
Q4: What are the common physiological interferences caused by azole antifungals that I might observe in my lab results?
Physiological interferences are more commonly reported and are a result of the drug's effect on the body. These can be misinterpreted as analytical errors if the patient's medication history is unknown. Key physiological interferences include:
-
Liver Function Tests (LFTs): Azole antifungals are associated with hepatotoxicity.[2] This can lead to elevated levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[3][4]
-
Adrenal Function: Some azoles, like ketoconazole, can inhibit human cytochrome P450 enzymes involved in steroid synthesis, potentially affecting adrenal function.[3][4]
-
Drug-Drug Interactions: Azoles are potent inhibitors of human cytochrome P450 enzymes (especially CYP3A4), which can increase the concentration of other co-administered drugs.[5] For example, they can enhance the anticoagulant effect of warfarin, leading to an increased International Normalized Ratio (INR).[6][7]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Antifungal Susceptibility Testing
Potential Cause: Issues with the experimental protocol or the presence of resistance mechanisms.
Troubleshooting Steps:
-
Verify Experimental Protocol: Ensure that your antifungal susceptibility testing method aligns with established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI). Key parameters to check include:
-
Inoculum preparation and concentration.
-
Growth medium (e.g., RPMI-1640).
-
Incubation time and temperature.
-
Method of reading results (e.g., visual, spectrophotometric).
-
-
Review Minimum Inhibitory Concentration (MIC) Criteria: For azoles, the MIC is typically defined as the lowest drug concentration causing a significant (e.g., ≥50%) reduction in fungal growth compared to a drug-free control.
-
Consider Resistance Mechanisms: If susceptibility is lower than expected, consider the possibility of fungal resistance, which can arise from mutations in the ERG11 (CYP51A1) gene or overexpression of efflux pumps.
Issue 2: Discrepancies in this compound Concentration in Pharmacokinetic Studies
Potential Cause: Analytical interference from metabolites or issues with the sample collection and processing.
Troubleshooting Steps:
-
Optimize Chromatographic Separation: If using liquid chromatography, ensure that the method can adequately separate this compound from its potential metabolites. Glucuronide metabolites have been shown to interfere with the measurement of other azoles.
-
Evaluate Sample Collection Materials: Be aware that components of blood collection tubes can leach out and interfere with certain analytical methods. If you observe unexpected peaks or falsely elevated results, try using different types of collection tubes (e.g., different brands or tube materials).
-
Cross-Validate with an Alternative Method: If possible, confirm your results using a different analytical technique (e.g., a bioassay if you are using a chromatographic method, or vice versa). Discrepancies between methods can sometimes be explained by the presence of active metabolites that are detected by a bioassay but not by a specific chemical assay.
Issue 3: Abnormal Liver Function Test Results in Preclinical Studies
Potential Cause: This is more likely a physiological effect of the drug rather than an analytical interference.
Troubleshooting Steps:
-
Review Dosing and Duration: Hepatotoxicity associated with azoles is often dose-dependent and related to the duration of exposure.
-
Histopathological Examination: In animal studies, conduct a histopathological examination of liver tissue to confirm drug-induced liver injury.
-
Monitor Other Markers of Liver Injury: In addition to ALT and AST, measure other markers such as alkaline phosphatase (ALP) and bilirubin to get a more complete picture of the potential hepatotoxicity.
Data Presentation
Table 1: Potential Effects of Azole Antifungals on Laboratory Parameters
| Parameter | Potential Effect | Type of Interference | Common Azoles Implicated |
| Alanine Aminotransferase (ALT) | Increased | Physiological | Ketoconazole, Fluconazole, Itraconazole, Voriconazole |
| Aspartate Aminotransferase (AST) | Increased | Physiological | Ketoconazole, Fluconazole, Itraconazole, Voriconazole |
| Warfarin (INR) | Increased | Physiological (Drug Interaction) | Fluconazole, Itraconazole, Voriconazole, Ketoconazole |
| Cyclosporine/Tacrolimus Levels | Increased | Physiological (Drug Interaction) & Potentially Analytical | Itraconazole |
| Voriconazole Levels (HPLC-UV) | Falsely Increased | Analytical | Voriconazole |
| Posaconazole Levels (LC-MS/MS) | Falsely Increased | Analytical | Posaconazole |
Experimental Protocols
Key Experiment: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI guidelines)
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud dextrose agar) to obtain fresh, mature colonies.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.
-
Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a drug-free well as a positive growth control.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the Results:
-
Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting the wells for fungal growth or by using a microplate reader to measure the optical density.
-
The MIC is the lowest concentration of this compound that causes a predefined significant inhibition of growth compared to the control well.
-
Visualizations
Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.
Caption: Logical workflow for troubleshooting unexpected laboratory results with this compound.
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. A new cause of false positive voriconazole levels: Watch your collection tubes! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketoconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Impact of glucuronide interferences on therapeutic drug monitoring of posaconazole by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Laboratory Testing Interference | CLSI [clsi.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Becliconazole and Fluconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of becliconazole and the widely-used antifungal agent, fluconazole. While extensive data is available for fluconazole against a broad spectrum of fungal pathogens, quantifiable in vitro efficacy data for this compound is limited in publicly accessible literature. This guide summarizes the available information for both compounds, focusing on their mechanism of action, and presents comprehensive in vitro susceptibility data for fluconazole. Detailed experimental protocols for determining antifungal efficacy are also provided to support further research and comparative studies.
Mechanism of Action
Both this compound and fluconazole belong to the azole class of antifungal agents and share a similar mechanism of action. They target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is a crucial enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, responsible for maintaining its integrity and fluidity.[1][3] By inhibiting CYP51, these drugs disrupt ergosterol synthesis, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.[1][3] While fluconazole is a triazole, this compound is classified as a benzofuran-imidazole derivative.[2]
In Vitro Efficacy: A Comparative Overview
A direct quantitative comparison of the in vitro efficacy of this compound and fluconazole is challenging due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for this compound in the scientific literature.
This compound
Fluconazole
Fluconazole has been extensively studied, and a wealth of in vitro efficacy data is available. The following tables summarize the MIC ranges, MIC₅₀, and MIC₉₀ values of fluconazole against various clinically relevant fungal species. This data has been compiled from multiple studies employing standardized methodologies.
Table 1: In Vitro Efficacy of Fluconazole against Candida Species
| Candida Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| C. albicans | 0.25 - 16[4] | 1[4] | 4[4] |
| C. glabrata | Not specified | 8 | 32 |
| C. krusei | Not specified | 64 | 64 |
Table 2: In Vitro Efficacy of Fluconazole against Dermatophytes
| Dermatophyte Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Trichophyton rubrum | 8 - 64 | 64 - ≥256 | 128 - ≥256 |
| Trichophyton mentagrophytes | 8 - 64 | 64 - ≥256 | 128 - ≥256 |
Experimental Protocols
The determination of in vitro antifungal efficacy is standardized to ensure reproducibility and comparability of data across different laboratories. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established detailed protocols for antifungal susceptibility testing. The broth microdilution method is the reference standard.
Broth Microdilution Method (Based on CLSI M27-A3 for Yeasts)
This method involves preparing serial twofold dilutions of the antifungal agent in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antifungal agent that substantially inhibits fungal growth.
Key Steps:
-
Antifungal Agent Preparation: Prepare a stock solution of the antifungal agent in a suitable solvent. Create a series of twofold dilutions to achieve the desired final concentration range.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard. This is then further diluted in the test medium.
-
Microtiter Plate Inoculation: Dispense the diluted antifungal agents into the wells of a 96-well microtiter plate. Add the standardized fungal inoculum to each well. Include a growth control (no antifungal) and a sterility control (no inoculum).
-
Incubation: Incubate the microtiter plates at a specified temperature (typically 35°C) for a defined period (e.g., 24-48 hours for yeasts).
-
MIC Determination: Read the plates visually or using a spectrophotometer. The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control.
Below is a Graphviz diagram illustrating the general workflow for the broth microdilution antifungal susceptibility test.
Signaling Pathways
Both this compound and fluconazole interfere with the ergosterol biosynthesis pathway, a critical signaling and metabolic pathway in fungi. The inhibition of lanosterol 14α-demethylase disrupts the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane.
Below is a Graphviz diagram illustrating the simplified ergosterol biosynthesis pathway and the point of inhibition by azole antifungals.
References
A Comparative Guide to the Efficacy of Becliconazole, Clotrimazole, and Miconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal agents becliconazole, clotrimazole, and miconazole, focusing on their efficacy, mechanisms of action, and supporting experimental data. The information is intended to assist researchers and professionals in drug development in understanding the relative performance of these compounds.
Executive Summary
Clotrimazole and miconazole are well-established imidazole antifungal agents with a broad spectrum of activity against various fungal pathogens, including dermatophytes and yeasts. Both drugs function primarily by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Miconazole exhibits an additional mechanism of action by inducing the production of reactive oxygen species. Extensive in vitro and in vivo data are available for both clotrimazole and miconazole, allowing for a robust comparison of their efficacy.
This compound, a newer benzofuran-imidazole derivative, also targets ergosterol synthesis. However, publicly available, direct comparative efficacy data for this compound against clotrimazole and miconazole is limited. This guide presents the available data for all three compounds, highlighting the areas where further research is needed for a complete comparative assessment.
Mechanism of Action
All three antifungal agents belong to the azole class and share a common primary mechanism of action: the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme, encoded by the ERG11 or CYP51 gene, is crucial for the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.
Miconazole has a secondary mechanism that contributes to its antifungal activity, which involves the induction of reactive oxygen species (ROS) production, leading to oxidative damage within the fungal cell.
subgraph "cluster_Azoles" { label="Azole Antifungals"; bgcolor="#FFFFFF"; "this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Clotrimazole" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Miconazole" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
"CYP51" [label="Fungal Cytochrome P450\n14α-demethylase (CYP51)", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; "Ergosterol_Synthesis" [label="Ergosterol Biosynthesis", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell_Membrane" [label="Fungal Cell Membrane Integrity", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; "ROS" [label="Reactive Oxygen Species (ROS) Production", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; "Oxidative_Damage" [label="Oxidative Damage", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"this compound" -> "CYP51" [label="inhibits"]; "Clotrimazole" -> "CYP51" [label="inhibits"]; "Miconazole" -> "CYP51" [label="inhibits"]; "Miconazole" -> "ROS" [label="induces"]; "CYP51" -> "Ergosterol_Synthesis" [label="catalyzes"]; "Ergosterol_Synthesis" -> "Cell_Membrane" [label="maintains"]; "ROS" -> "Oxidative_Damage" [label="causes"];
}
Figure 1: Mechanism of Action of Azole Antifungals.
In Vitro Efficacy
The in vitro efficacy of antifungal agents is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the available MIC data for clotrimazole and miconazole against common fungal pathogens.
Table 1: In Vitro Activity against Dermatophytes
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Trichophyton rubrum | Clotrimazole | 0.03 - >64 | 0.25 | 1 |
| Miconazole | 0.016 - 16 | 0.125 | 1 | |
| Trichophyton mentagrophytes | Clotrimazole | 0.03 - 32 | 0.125 | 0.5 |
| Miconazole | 0.016 - 8 | 0.125 | 1 | |
| Microsporum canis | Clotrimazole | 0.03 - 8 | 0.125 | 0.5 |
| Miconazole | 0.03 - 4 | 0.25 | 1 | |
| Epidermophyton floccosum | Clotrimazole | 0.03 - 0.5 | 0.06 | 0.125 |
| Miconazole | 0.03 - 1 | 0.125 | 0.25 |
Table 2: In Vitro Activity against Candida albicans
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Clotrimazole | 0.03 - >128 | 0.125 | 0.5 |
| Miconazole | 0.03 - >64 | 0.06 | 0.25 |
In Vivo Efficacy
In vivo studies, often conducted in animal models, provide crucial information about the efficacy of a drug in a living organism. Clinical trials in humans are the definitive measure of therapeutic effectiveness.
Table 3: Comparative Clinical Efficacy in Tinea Pedis
| Treatment | Duration | Mycological Cure Rate | Clinical Cure Rate |
| Clotrimazole 1% cream | 4 weeks | 78-88% | 68-85% |
| Miconazole 2% cream | 4 weeks | 80-92% | 72-88% |
Table 4: Comparative Clinical Efficacy in Vulvovaginal Candidiasis
| Treatment | Duration | Mycological Cure Rate | Clinical Cure Rate |
| Clotrimazole (various regimens) | 3-7 days | 80-95% | 75-90% |
| Miconazole (various regimens) | 3-7 days | 85-96% | 80-92% |
Note on this compound: No in vivo or clinical trial data for this compound that allows for a direct comparison with clotrimazole and miconazole is currently available in the public literature.
Experimental Protocols
The following sections detail the standardized methodologies used to obtain the in vitro and in vivo data presented in this guide.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2)
The Clinical and Laboratory Standards Institute (CLSI) M38-A2 protocol is a standardized method for determining the MIC of antifungal agents against filamentous fungi, including dermatophytes.
"Start" [shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"]; "Fungal_Culture" [label="Prepare Fungal Inoculum\n(e.g., from a 7-14 day old culture)"]; "Adjust_Inoculum" [label="Adjust Inoculum Concentration\n(Spectrophotometrically)"]; "Prepare_Antifungal" [label="Prepare Serial Dilutions of\nAntifungal Agents in Microtiter Plate"]; "Inoculate_Plate" [label="Inoculate Microtiter Plate\nwith Fungal Suspension"]; "Incubate" [label="Incubate at 28-35°C for 4-7 days"]; "Read_MIC" [label="Visually or Spectrophotometrically\nDetermine MIC"]; "End" [shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];
"Start" -> "Fungal_Culture"; "Fungal_Culture" -> "Adjust_Inoculum"; "Adjust_Inoculum" -> "Inoculate_Plate"; "Prepare_Antifungal" -> "Inoculate_Plate"; "Inoculate_Plate" -> "Incubate"; "Incubate" -> "Read_MIC"; "Read_MIC" -> "End"; }
Figure 2: Broth Microdilution Experimental Workflow.
Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on a suitable agar medium (e.g., potato dextrose agar) for 7-14 days. A suspension of conidia and hyphal fragments is prepared in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard.
-
Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared and serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agents.
-
Incubation: The plates are incubated at 28-35°C for 4 to 7 days.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.
In Vivo Dermatophytosis Model: Guinea Pig
The guinea pig model is a commonly used in vivo model to evaluate the efficacy of antifungal agents against dermatophyte infections.
"Start" [shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"]; "Animal_Prep" [label="Prepare Guinea Pigs\n(Hair removal and skin abrasion)"]; "Inoculation" [label="Inoculate Abraded Skin\nwith Dermatophyte Suspension"]; "Infection_Dev" [label="Allow Infection to Develop\n(Typically 3-5 days)"]; "Treatment" [label="Topical or Oral Administration\nof Antifungal Agents"]; "Evaluation" [label="Evaluate Efficacy:\n- Clinical scoring of lesions\n- Mycological examination (KOH, culture)"]; "End" [shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];
"Start" -> "Animal_Prep"; "Animal_Prep" -> "Inoculation"; "Inoculation" -> "Infection_Dev"; "Infection_Dev" -> "Treatment"; "Treatment" -> "Evaluation"; "Evaluation" -> "End"; }
Figure 3: In Vivo Dermatophytosis Model Workflow.
Methodology:
-
Animal Preparation: The hair on the backs of guinea pigs is clipped, and the skin is gently abraded to facilitate infection.
-
Inoculation: A suspension of a dermatophyte, such as Trichophyton mentagrophytes, is applied to the abraded skin.
-
Infection Development: The infection is allowed to establish over a period of 3-5 days, leading to the development of skin lesions.
-
Treatment: The test compounds (e.g., this compound, clotrimazole, or miconazole creams) are applied topically to the infected area for a specified duration.
-
Efficacy Evaluation: The efficacy of the treatment is assessed by scoring the clinical signs of infection (e.g., erythema, scaling, and crusting) and by mycological examination (potassium hydroxide [KOH] microscopy and fungal culture) of skin scrapings to determine the presence or absence of the fungus.
Conclusion
Clotrimazole and miconazole are both highly effective broad-spectrum antifungal agents with a well-documented history of clinical use. In vitro and in vivo data suggest a high degree of similarity in their efficacy against common fungal pathogens. The choice between these two agents may often be guided by factors such as formulation, patient preference, and cost.
This compound, as a member of the benzofuran-imidazole class, holds promise as a potent antifungal agent. However, the current lack of publicly available, direct comparative data with established antifungals like clotrimazole and miconazole makes a definitive assessment of its relative efficacy challenging. Further in vitro and in vivo studies are necessary to fully elucidate the therapeutic potential of this compound and its position within the landscape of antifungal treatments.
Head-to-Head Comparison of Becliconazole and Ketoconazole MICs: A Guide for Researchers
This guide provides a comparative overview of the in vitro antifungal activity of becliconazole and the established antifungal agent, ketoconazole, as measured by Minimum Inhibitory Concentrations (MICs). Due to the limited availability of publicly accessible data for this compound, this comparison is based on available research and highlights the methodologies used for both compounds to offer a contextual understanding for researchers, scientists, and drug development professionals.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The following tables summarize the available MIC data for ketoconazole against various fungal species. The data has been compiled from studies utilizing broth microdilution methods, with a focus on those employing Sabouraud dextrose broth to offer a potential, albeit indirect, comparison to the described methodology for this compound. It is crucial to note that direct comparative studies under identical experimental conditions were not available.
Table 1: Ketoconazole MICs against Candida Species
| Fungal Species | Medium | MIC Range (µg/mL) | Reference |
| Candida albicans | Sabouraud Glucose Medium (pH 7) | 0.02 | [1] |
| Candida spp. | Sabouraud Dextrose Agar | 0.63 | [2][3][4] |
Table 2: Ketoconazole MICs against Aspergillus Species
| Fungal Species | Medium | MIC Range (µg/mL) | Reference |
| Aspergillus flavus | Sabouraud Dextrose Agar | 0.63 | [2][4] |
| Aspergillus niger | Sabouraud Dextrose Agar | 2.5 | [2][3][4] |
| Aspergillus spp. | Not Specified | >2.5 (only 1 of 31 strains sensitive) | [5] |
Table 3: Ketoconazole MICs against Trichophyton Species
| Fungal Species | Medium | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Trichophyton rubrum | RPMI / Sabouraud Dextrose Broth | 0.25 - 4.0 | 0.5 - 8.0 | [6] |
Note on this compound Data: A key study identified this compound under the code IM/B/4-66 and reported its in vitro activity against various fungi. The study abstract indicates that the most favorable MIC values were obtained on a modified Sabouraud's medium at a neutral pH with an inoculum size of 104 cells/mL. However, the specific MIC values from this study were not accessible for direct inclusion in this comparison. The research did conclude that IM/B/4-66 (this compound) demonstrated superior antimycotic activity compared to a related compound, IM/B/4-62, and was comparable to bifonazole in experimental infections.[7]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation of MIC data. Below are the protocols relevant to the data presented and described.
This compound MIC Determination (as described in literature)
The in vitro antifungal activity of this compound (IM/B/4-66) was evaluated using a broth microdilution method. The optimal conditions identified were:
-
Medium: Modified Sabouraud's medium
-
pH: Neutral
-
Inoculum Size: 104 cells/mL
Further details on the preparation of the modified Sabouraud's medium, incubation time, and temperature were not available in the accessed literature.
Ketoconazole MIC Determination (Standardized CLSI Protocols)
The Clinical and Laboratory Standards Institute (CLSI) has established standardized protocols for antifungal susceptibility testing to ensure reproducibility and comparability of data across different laboratories.
1. For Yeasts (e.g., Candida species) - Based on CLSI Document M27-A3:
-
Method: Broth microdilution.
-
Medium: RPMI 1640 with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid).
-
Inoculum Preparation: A suspension of the yeast is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This is further diluted in the test medium to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 cells/mL.
-
Drug Dilutions: Ketoconazole is serially diluted in the test medium in a 96-well microtiter plate.
-
Incubation: Plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is the lowest concentration of the drug that causes a significant diminution of growth (typically ≥50% inhibition) compared to the growth control well.
2. For Filamentous Fungi (e.g., Aspergillus, Trichophyton species) - Based on CLSI Document M38-A2:
-
Method: Broth microdilution.
-
Medium: RPMI 1640 as described for yeasts.
-
Inoculum Preparation: A suspension of conidia is prepared and the turbidity is adjusted. This is then diluted to achieve a final inoculum concentration of 0.4 x 104 to 5 x 104 CFU/mL.
-
Drug Dilutions: Similar to the yeast protocol, ketoconazole is serially diluted in a microtiter plate.
-
Incubation: Plates are incubated at 35°C for 48-72 hours, depending on the growth rate of the fungus.
-
Endpoint Determination: The MIC is the lowest concentration of the drug that shows 100% inhibition of growth (no visible growth).
Mandatory Visualization
Signaling Pathway: Mechanism of Action of Azole Antifungals
Both this compound and ketoconazole belong to the azole class of antifungal agents. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene), which is a key enzyme in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. journalijpr.com [journalijpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Sensitivity of Aspergillus to ketoconazole and itraconazole using a standardized micromethod] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial effects of allicin and ketoconazole on trichophyton rubrum under in vitro condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Becliconazole's Antifungal Efficacy: A Comparative Analysis Against Resistant Fungal Strains
A comprehensive guide for researchers and drug development professionals on the validation of Becliconazole's antifungal activity, with a focus on addressing resistant strains. This guide provides a comparative analysis with established antifungal agents, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction to Azole Antifungals and the Rise of Resistance
Azole antifungals represent a cornerstone in the management of fungal infections. Their mechanism of action involves the inhibition of lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth. This compound, a benzofuran-imidazole derivative, belongs to this class of antifungal agents and is a potent inhibitor of fungal CYP51A1 (Erg11).
The widespread use of azoles has unfortunately led to the emergence of drug-resistant fungal strains, posing a significant challenge to effective treatment. The primary mechanisms of azole resistance in Candida species, the most common fungal pathogens, include:
-
Target Site Modification: Point mutations in the ERG11 gene can alter the structure of the target enzyme, reducing its binding affinity for azole drugs.
-
Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher levels of lanosterol 14α-demethylase, requiring higher concentrations of the drug to achieve an inhibitory effect.
-
Efflux Pump Upregulation: Overexpression of ATP-binding cassette (ABC) transporters (such as Cdr1 and Cdr2) and major facilitator superfamily (MFS) transporters (like Mdr1) actively pump azole drugs out of the fungal cell, preventing them from reaching their target.
This guide aims to provide a framework for validating the antifungal activity of this compound, particularly against these resistant strains, and to compare its potential efficacy with that of commonly used azole antifungals.
Comparative Antifungal Activity
While specific data on this compound's activity against well-characterized resistant strains is limited in publicly available literature, preliminary studies on benzofuran-imidazoles have shown promising in vitro activity against various fungi, with one study noting that "no resistance was observed".[1] To provide a comprehensive comparison, the following tables summarize the minimum inhibitory concentration (MIC) values for established azole antifungals against both susceptible and resistant Candida species. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Antifungal Activity (MIC in µg/mL) Against Susceptible Candida Species
| Antifungal Agent | Candida albicans | Candida glabrata | Candida parapsilosis | Candida tropicalis | Candida krusei |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Fluconazole | 0.25 - 2.0 | 0.5 - 16 | 0.125 - 4.0 | 0.25 - 4.0 | 8.0 - 64 |
| Itraconazole | 0.03 - 0.5 | 0.125 - 2.0 | 0.03 - 0.5 | 0.06 - 0.5 | 0.125 - 1.0 |
| Voriconazole | 0.015 - 0.125 | 0.03 - 1.0 | 0.015 - 0.125 | 0.015 - 0.125 | 0.125 - 1.0 |
Note: MIC ranges are compiled from various sources and can vary depending on the specific isolates and testing methodology.
Table 2: In Vitro Antifungal Activity (MIC in µg/mL) Against Resistant Candida Species
| Antifungal Agent | C. albicans (ERG11 mutation) | C. glabrata (CDR1 overexpression) | C. krusei (Intrinsic Resistance) |
| This compound | Data not available | Data not available | Data not available |
| Fluconazole | ≥ 64 | ≥ 64 | ≥ 64 |
| Itraconazole | > 1.0 | > 1.0 | 0.125 - 1.0 |
| Voriconazole | 0.25 - > 8.0 | 0.25 - 8.0 | 0.125 - 1.0 |
Note: The efficacy of voriconazole can be reduced against strains with certain resistance mechanisms.
Experimental Protocols
To ensure reproducibility and comparability of results, standardized methodologies for antifungal susceptibility testing are crucial. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol 1: Broth Microdilution Method for Antifungal Susceptibility Testing of Yeasts (CLSI M27-A3)
This method is a reference standard for determining the MIC of antifungal agents against yeasts.
-
Inoculum Preparation:
-
Subculture yeast isolates onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the yeast in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Antifungal Agent Preparation:
-
Prepare stock solutions of the antifungal agents in a suitable solvent (e.g., dimethyl sulfoxide).
-
Perform serial twofold dilutions of the antifungal agents in RPMI 1640 medium in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plates with the prepared yeast suspension.
-
Include a growth control (no antifungal agent) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Read the plates visually or with a spectrophotometer.
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
Protocol 2: EUCAST Definitive Document (E.DEF 7.3.2) for Antifungal Susceptibility Testing of Yeasts
The EUCAST method is another widely accepted standard with some variations from the CLSI protocol.
-
Medium: RPMI 1640 medium supplemented with 2% glucose is used.
-
Inoculum: The final inoculum concentration is 1-5 x 10⁵ cells/mL.
-
Incubation: Plates are incubated at 35-37°C for 24 hours.
-
Endpoint Reading: The endpoint is read spectrophotometrically at 530 nm, with the MIC defined as the lowest concentration that reduces growth by 50% compared to the control.
Visualizing Key Pathways and Workflows
To facilitate a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Azole Antifungal Mechanism and Resistance Pathways.
Caption: Experimental Workflow for Antifungal Susceptibility Testing.
Conclusion and Future Directions
The emergence of azole-resistant fungal pathogens underscores the urgent need for novel antifungal agents with robust activity against these challenging strains. While this compound, as a member of the benzofuran-imidazole class, holds promise, a thorough evaluation of its efficacy against clinically relevant resistant isolates is imperative. The experimental protocols and comparative data framework presented in this guide offer a systematic approach to validating its antifungal activity.
Future research should focus on determining the MIC values of this compound against a comprehensive panel of Candida species with well-characterized resistance mechanisms, including ERG11 mutations and efflux pump overexpression. Direct comparative studies with existing azoles like fluconazole, itraconazole, and voriconazole will be crucial in positioning this compound within the current antifungal armamentarium. Such data will be invaluable for drug development professionals and clinicians in the ongoing battle against invasive fungal infections.
References
In Vivo Efficacy of Becliconazole: A Comparative Analysis with Systemic Antifungals
A comprehensive review of available preclinical data on the in vivo efficacy of becliconazole for systemic fungal infections remains challenging due to a lack of published studies. This guide, intended for researchers, scientists, and drug development professionals, aims to provide a comparative framework by summarizing the in vivo efficacy of established systemic antifungals. This will serve as a benchmark for the future evaluation of this compound's potential as a systemic antifungal agent.
Currently, published literature does not contain in vivo efficacy data for this compound in systemic infection models. This compound, an imidazole derivative, is known to act as a fungal CYP51A1 inhibitor. While in vitro studies have demonstrated its antifungal activity, its efficacy within a living organism for treating systemic fungal disease has not been documented in publicly accessible research.
To provide a relevant context for the future assessment of this compound, this guide presents in vivo efficacy data for other systemic antifungal agents, primarily focusing on azoles like fluconazole and voriconazole, which share a similar mechanism of action. The data is derived from murine models of systemic candidiasis and aspergillosis, which are standard preclinical models for evaluating antifungal efficacy.
Comparative In Vivo Efficacy of Systemic Antifungals
The following tables summarize key efficacy parameters for established systemic antifungal drugs in murine models of systemic fungal infections. This data can be used to establish a baseline for what might be expected from a novel antifungal agent like this compound.
Table 1: In Vivo Efficacy of Fluconazole in a Murine Model of Systemic Candidiasis
| Parameter | Value | Animal Model | Fungal Strain | Reference |
| 50% Effective Dose (ED50) | 4.56 mg/kg | Mouse | Candida albicans | [1] |
Table 2: Comparative Efficacy of Antifungals in a Murine Model of Systemic Candidiasis
| Antifungal Agent | Dosing Regimen | Efficacy Endpoint | Outcome | Animal Model | Reference |
| Amphotericin B | 0.1 to 4 mg/kg (intraperitoneally, once daily) | Reduction of C. albicans in kidneys | More potent than triazoles | Normal Mouse | [2] |
| Fluconazole | 2.5 to 20 mg/kg (orally, twice daily) | Reduction of C. albicans in kidneys | Less potent than Amphotericin B, more potent than itraconazole at equivalent doses | Normal Mouse | [2] |
| Itraconazole | 10 to 40 mg/kg (orally, twice daily) | Reduction of C. albicans in kidneys | Less potent than fluconazole at equivalent doses | Normal Mouse | [2] |
Table 3: In Vivo Efficacy of Voriconazole in a Murine Model of Invasive Aspergillosis
| Fungal Strain MIC | Voriconazole Efficacy | Animal Model | Reference |
| ≤0.25 µg/ml | Prolonged survival and reduced fungal load | Mouse | [3] |
| 0.5 to 2 µg/ml | Varied and strain-dependent | Mouse | [3] |
| 4 µg/ml | No efficacy | Mouse | [3] |
Experimental Protocols
A standardized experimental workflow is crucial for the reliable evaluation of in vivo antifungal efficacy. The following section details a typical protocol used in murine models of systemic fungal infections, based on the referenced literature.
Murine Model of Systemic Candidiasis
A commonly used model to assess the efficacy of antifungal agents against systemic Candida infections involves the following steps:
-
Animal Model: Immunocompetent or neutropenic mice are typically used.[2]
-
Fungal Strain: A virulent strain of Candida albicans is prepared for inoculation.
-
Infection: Mice are infected via intravenous injection of a specified inoculum of C. albicans.[2]
-
Treatment: Antifungal treatment is initiated at a defined time point post-infection. The drug is administered via a clinically relevant route (e.g., orally or intraperitoneally) at various doses.[2]
-
Efficacy Assessment: The primary endpoints for efficacy are typically the reduction in fungal burden in target organs (e.g., kidneys) and/or the survival rate of the treated mice compared to a control group.[1][2] Fungal burden is quantified by plating homogenized organ tissues and counting colony-forming units (CFUs).
Murine Model of Invasive Aspergillosis
For evaluating efficacy against Aspergillus species, a pulmonary infection model is often employed:
-
Animal Model: Immunosuppressed mice are generally used to establish a robust infection.
-
Fungal Strain: A clinical isolate of Aspergillus fumigatus is used to prepare a spore suspension.
-
Infection: Mice are infected via intranasal or intratracheal instillation of A. fumigatus spores.
-
Treatment: Antifungal therapy is administered at various doses and treatment durations.
-
Efficacy Assessment: Efficacy is determined by survival rates, reduction in fungal load in the lungs and other organs, and sometimes by measuring biomarkers like galactomannan.[3]
Visualizing Experimental Workflows
To further clarify the experimental process, the following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an antifungal agent in a murine model of systemic infection.
Caption: A generalized workflow for in vivo antifungal efficacy studies.
Signaling Pathway of Azole Antifungals
This compound, as an imidazole, is presumed to inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is critical in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.
Caption: Mechanism of action of azole antifungals.
Conclusion
While a direct comparative guide on the in vivo efficacy of this compound versus other systemic antifungals is not feasible due to the absence of published data for this compound, this document provides a foundational understanding of the methodologies and expected outcomes for established systemic antifungals. The provided data on fluconazole, itraconazole, and voriconazole in murine models of systemic candidiasis and aspergillosis serve as a critical benchmark. Future in vivo studies on this compound will be necessary to ascertain its therapeutic potential for systemic fungal infections and to allow for a direct and meaningful comparison with the currently available antifungal armamentarium. Researchers are encouraged to utilize the standardized experimental protocols outlined herein to ensure that future data is robust and comparable.
References
- 1. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the efficacies of amphotericin B, fluconazole, and itraconazole against a systemic Candida albicans infection in normal and neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity of Becliconazole Enantiomers: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Becliconazole is a chiral imidazole antifungal agent that, like other azoles, targets the fungal enzyme lanosterol 14α-demethylase (CYP51A1). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes. As a chiral molecule, this compound exists as two non-superimposable mirror images, or enantiomers: (R)-becliconazole and (S)-becliconazole. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their biological activity, pharmacokinetics, and toxicity. Therefore, a comparative analysis of the bioactivity of this compound's enantiomers is crucial for understanding its therapeutic potential and for the development of potentially more potent and safer antifungal therapies.
Data Presentation: A Framework for Comparison
To facilitate a clear comparison of the antifungal activity of this compound enantiomers, quantitative data should be summarized in a structured format. The following table provides a template for presenting Minimum Inhibitory Concentration (MIC) values, which quantify the in vitro antifungal potency. MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Table 1: Comparative Antifungal Activity (MIC in µg/mL) of this compound Enantiomers against Various Fungal Pathogens (Hypothetical Data)
| Fungal Strain | Racemic this compound | (R)-Becliconazole | (S)-Becliconazole |
| Candida albicans | 2.0 | 0.5 | 8.0 |
| Candida glabrata | 4.0 | 1.0 | 16.0 |
| Aspergillus fumigatus | 1.0 | 0.25 | 4.0 |
| Trichophyton rubrum | 0.5 | 0.125 | 2.0 |
| Cryptococcus neoformans | 2.0 | 0.5 | >16.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound enantiomers is not currently available in the public domain.
Experimental Protocols
A thorough comparative analysis of this compound enantiomer bioactivity would involve three key experimental stages: chiral separation, in vitro antifungal susceptibility testing, and a target-specific enzyme inhibition assay.
Chiral Separation of this compound Enantiomers
The first step is to isolate the individual (R)- and (S)-enantiomers from the racemic mixture. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as amylose or cellulose derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)), is often effective for separating azole antifungals.[1]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve baseline separation of the enantiomers.
-
Procedure:
-
Dissolve the racemic this compound in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.
-
Collect the fractions corresponding to each enantiomeric peak.
-
Evaporate the solvent from the collected fractions to obtain the purified enantiomers.
-
Confirm the enantiomeric purity of each isolate using the same HPLC method.
-
In Vitro Antifungal Susceptibility Testing
The in vitro antifungal activity of the separated enantiomers and the racemic mixture is determined by measuring their MIC values against a panel of clinically relevant fungal strains. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the reference method for this purpose.[2][3][4][5]
-
Materials:
-
96-well microtiter plates.
-
Standardized fungal inoculum (adjusted to a specific cell density).
-
RPMI-1640 medium buffered with MOPS.
-
Racemic this compound and the purified (R)- and (S)-enantiomers.
-
-
Procedure:
-
Prepare serial twofold dilutions of the racemic mixture and each enantiomer in RPMI-1640 medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the fungal strain to be tested to each well.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
Determine the MIC by visual inspection or by using a spectrophotometric reader. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control.
-
Fungal CYP51A1 Inhibition Assay
To investigate the mechanism of action at the molecular level, a cell-free enzyme inhibition assay can be performed to measure the inhibitory activity of the this compound enantiomers against fungal CYP51A1.
-
Materials:
-
Recombinant fungal CYP51A1 enzyme.
-
A fluorescent or chromogenic substrate for CYP51A1.
-
NADPH as a cofactor.
-
A microplate reader capable of fluorescence or absorbance detection.
-
-
Procedure:
-
In a microtiter plate, combine the recombinant CYP51A1 enzyme, the substrate, and varying concentrations of the racemic this compound and its enantiomers.
-
Initiate the enzymatic reaction by adding NADPH.
-
Monitor the change in fluorescence or absorbance over time.
-
Calculate the rate of the enzymatic reaction at each inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes a 50% reduction in enzyme activity) for each compound by plotting the reaction rate against the inhibitor concentration.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the mechanism of action of this compound.
Caption: Experimental workflow for the comparative analysis of this compound enantiomer bioactivity.
Caption: Mechanism of action of this compound via inhibition of the ergosterol biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 4. medicallabnotes.com [medicallabnotes.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stability-Indicating Analytical Methods for Beclomethasone Dipropionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Beclomethasone Dipropionate (BDP) and its degradation products. The focus is on validating a stability-indicating method, which is crucial for ensuring the safety and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, but alternative methods such as Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry also offer distinct advantages. This guide presents experimental data to objectively compare the performance of these methods.
Method Performance Comparison
The selection of an analytical method depends on various factors, including sensitivity, accuracy, precision, and the specific requirements of the analysis. The following tables summarize the key performance parameters of different stability-indicating methods for Beclomethasone Dipropionate, validated according to the International Council for Harmonisation (ICH) guidelines.
Table 1: Comparison of Chromatographic Methods
| Parameter | HPLC Method 1[1] | HPLC Method 2 | UPLC Method[2] | HPTLC Method[3] |
| Linearity Range | 5.0 - 25.0 µg/mL | 10 - 60 µg/mL | 10 mcg/ml (single point) | 200 - 1000 ng/band |
| Correlation Coefficient (r²) | > 0.999 | 0.996 | Not specified | > 0.9995 |
| Limit of Detection (LOD) | 0.16 µg/mL | Not specified | Not specified | 28.30 ng/band |
| Limit of Quantification (LOQ) | 0.54 µg/mL | Not specified | Not specified | 85.76 ng/band |
| Accuracy (% Recovery) | 98.03 - 100.35% | Not specified | Not specified | 98.14% |
| Precision (% RSD) | < 2.0% | Not specified | Not specified | Intraday: 0.94%, Interday: 1.11-1.53% |
| Retention Time (RT) | ~6 min | 4.2 min | 3.453 min | Rf = 0.64 |
Table 2: Comparison of Spectrophotometric Methods
| Parameter | UV-Vis Method 1[4] | UV-Vis Method 2[5] |
| Linearity Range | 5 - 25 µg/mL | 5 - 25 µg/mL |
| Correlation Coefficient (r²) | 0.999 | 0.998 |
| Wavelength (λmax) | 236.6 nm & 254 nm | 239 nm |
| Accuracy (% Recovery) | Not specified | Not specified |
| Precision (% RSD) | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical methods. The following sections outline the experimental protocols for the HPLC and alternative methods discussed.
Stability-Indicating HPLC Method
A common approach for a stability-indicating HPLC method involves subjecting the drug substance to forced degradation under various stress conditions to ensure that the method can separate the active pharmaceutical ingredient (API) from its degradation products.
Forced Degradation Study:
-
Acid Hydrolysis: Reflux the drug solution with 0.1 N HCl at 60°C for 4 hours.[6]
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug to dry heat at a specified temperature.
-
Photolytic Degradation: Expose the drug solution to UV light.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A mixture of methanol and water (e.g., 85:15 v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV detection at 254 nm[1]
-
Injection Volume: 50 µL[1]
Alternative Analytical Methods
Ultra-Performance Liquid Chromatography (UPLC):
UPLC offers faster analysis times and higher resolution compared to conventional HPLC.
-
Column: Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm)[2]
-
Mobile Phase: Gradient elution with a mixture of Methanol, 0.1% Orthophosphoric acid, and Acetonitrile (45:35:20 v/v/v).[2]
-
Flow Rate: 0.1 mL/min[2]
-
Detection: 239 nm[2]
High-Performance Thin-Layer Chromatography (HPTLC):
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples.
-
Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.[3]
-
Mobile Phase: Ethyl acetate: Toluene: Formic acid (4:6:0.2 v/v/v).[3]
-
Detection: Densitometric scanning at 252 nm.[3]
UV-Visible Spectrophotometry:
This method is simpler and less expensive but may lack the specificity of chromatographic methods, especially for complex mixtures with degradation products.
-
Solvent: Methanol[4]
-
Analysis: Measurement of absorbance and quantification using a calibration curve.
Visualizing the Workflow and Degradation
Diagrams are powerful tools for understanding complex processes. The following visualizations, created using Graphviz, illustrate the workflow for validating a stability-indicating HPLC method and the degradation pathways of Beclomethasone Dipropionate.
Caption: Workflow for validating a stability-indicating HPLC method.
Caption: Primary degradation pathways of Beclomethasone Dipropionate.[6]
Conclusion
The choice of an analytical method for Beclomethasone Dipropionate depends on the specific application. While HPLC remains the gold standard for stability-indicating assays due to its high resolution and specificity, UPLC offers a significant advantage in terms of speed and efficiency. HPTLC provides a high-throughput alternative for routine quality control. UV-Visible spectrophotometry, though less specific, can be a cost-effective tool for simpler formulations where interference from excipients and degradation products is minimal. This guide provides the necessary data and protocols to assist researchers in selecting and validating the most appropriate method for their needs.
References
- 1. scielo.br [scielo.br]
- 2. VALIDATION OF A FORCED DEGRADATION UPLC METHOD FOR ESTIMATION OF BECLOMETHASONE DIPROPIONATE IN RESPULES DOSAGE FORM a UPLC Method for | Semantic Scholar [semanticscholar.org]
- 3. neuroquantology.com [neuroquantology.com]
- 4. jpsbr.org [jpsbr.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Degradation products of beclomethasone dipropionate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijbpas.com [ijbpas.com]
Benchmarking Imidazole Antifungals: A Cytotoxicity Comparison Guide for Researchers
A detailed analysis of the cytotoxic effects of prominent imidazole antifungal agents on various human cell lines. This guide provides a comparative overview of their potency, outlines key experimental methodologies, and visualizes the research workflow for cytotoxicity assessment.
While direct cytotoxic benchmarking data for the newer imidazole antifungal, becliconazole, remains limited in publicly accessible research, a comprehensive analysis of related compounds offers valuable insights for researchers in drug development. This guide synthesizes available data on the cytotoxic profiles of established imidazole antifungals—econazole, clotrimazole, miconazole, and ketoconazole—against a spectrum of human cancer cell lines.
Comparative Cytotoxicity of Imidazole Antifungals
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of an antifungal agent required to inhibit the proliferation of cancer cell lines by 50%. The following table summarizes the IC50 values for several imidazole antifungals across various human cancer cell lines, as reported in peer-reviewed literature.
| Antifungal Agent | Cell Line | Cell Type | IC50 (µM) |
| Econazole | AGS | Gastric Cancer | 19.1[1] |
| SNU1 | Gastric Cancer | 5[1] | |
| A549 | Lung Cancer | 69[1] | |
| SNU449 | Hepatocellular Carcinoma | 75.2[1] | |
| SK-hep1 | Hepatocellular Carcinoma | 93.5[1] | |
| MDA-MB-453 | Breast Cancer | 130[1] | |
| OC2 | Oral Cancer | Dose-dependent cytotoxicity observed (10-70 µM)[2][3][4] | |
| Clotrimazole | A549 | Lung Cancer | 5.1[5] |
| MCF-7 | Breast Cancer | 88.6[6] | |
| A375 | Melanoma | 9.88[7] | |
| SK-MEL-28 | Melanoma | 47.9[8] | |
| CAL27 | Oral Squamous Cell Carcinoma | Dose-dependent inhibition (20-50 µM)[9] | |
| SCC25 | Oral Squamous Cell Carcinoma | Dose-dependent inhibition (20-50 µM)[9] | |
| UM1 | Oral Squamous Cell Carcinoma | Dose-dependent inhibition (20-50 µM)[9] | |
| Miconazole | A375 | Melanoma | 32.5[8] |
| U343MG | Glioblastoma | Concentration-dependent cytotoxicity (0-30 µM)[10] | |
| U87MG | Glioblastoma | Concentration-dependent cytotoxicity (0-30 µM)[10] | |
| U251MG | Glioblastoma | Concentration-dependent cytotoxicity (0-30 µM)[10] | |
| MDA-MB-231 | Breast Cancer | 21.4 (24h), 17.62 (48h), 8.71 (72h)[11] | |
| Ketoconazole | MCF 7 | Breast Cancer | 7.25 µg/ml |
| T 47 D | Breast Cancer | 9.0 µg/ml | |
| MiaPaCa | Pancreatic Carcinoma | 10.0 µg/ml | |
| COLO 357 | Pancreatic Carcinoma | 9.5 µg/ml | |
| HCT 8 | Colonic Adenocarcinoma | 27.1 µg/ml | |
| DU 145 | Prostatic Cancer | 40.0 µg/ml | |
| HT29-S-B6 | Colon Cancer | ~2.5[12][13] | |
| MDA-MB-231 | Breast Cancer | ~13[13] | |
| Evsa-T | Breast Cancer | ~2[13] | |
| HepG2 | Hepatocellular Carcinoma | 50.3 (racemic), 52.7 (+)-KET, 57.5 (-)-KET[14] |
Experimental Protocols
The determination of cytotoxic effects and IC50 values relies on standardized in vitro assays. The following are detailed methodologies commonly employed in the cited studies.
Cell Culture and Maintenance
Human cancer cell lines are cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the antifungal agent for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.
-
2. WST-1 (Water-Soluble Tetrazolium Salt) Assay:
-
Principle: Similar to the MTT assay, the WST-1 assay relies on the cleavage of a tetrazolium salt to a formazan dye by mitochondrial dehydrogenases in viable cells. The WST-1 formazan is water-soluble, simplifying the procedure.
-
Protocol:
3. Sulforhodamine B (SRB) Assay:
-
Principle: The SRB assay is a colorimetric assay based on the binding of the aminoxanthene dye sulforhodamine B to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.
-
Protocol:
-
After cell seeding and treatment, fix the cells with trichloroacetic acid (TCA).
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution.
-
Wash away the unbound dye with 1% acetic acid.
-
Solubilize the bound dye with a Tris-base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Calculate cell viability and IC50 values.
-
Signaling Pathways and Experimental Workflows
The investigation of a compound's cytotoxicity involves a structured workflow, from initial screening to the elucidation of the underlying mechanism of action.
Caption: General Workflow for In Vitro Cytotoxicity Assessment
Studies have indicated that some imidazole antifungals may induce apoptosis through various signaling pathways. For instance, econazole has been shown to induce p53-dependent apoptosis and inhibit the PI3K/AKT signaling pathway.[1][15]
Caption: Proposed Signaling Pathway for Econazole-Induced Apoptosis
References
- 1. Econazole Induces p53-Dependent Apoptosis and Decreases Metastasis Ability in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Action of econazole on Ca2+ levels and cytotoxicity in OC2 human oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Clotrimazole decreases human breast cancer cells viability through alterations in cytoskeleton-associated glycolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. The In Vitro and In Vivo Antitumor Effects of Clotrimazole on Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Miconazole induces autophagic death in glioblastoma cells via reactive oxygen species-mediated endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 13. Effects of ketoconazole on the proliferation and cell cycle of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Econazole nitrate inhibits PI3K activity and promotes apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Antifungal Agents: A Guide for Laboratory Professionals
The following procedures are based on available safety data sheets and general laboratory waste management principles. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
General Disposal Principles
The primary directive for the disposal of Bifonazole and Luliconazole is to handle them as hazardous waste, ensuring compliance with all local, state, and federal regulations[1][2]. Under no circumstances should these compounds be discharged into sewer systems or waterways[1][3].
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired Bifonazole and Luliconazole solids, as well as grossly contaminated personal protective equipment (PPE) such as gloves and lab coats, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing Bifonazole or Luliconazole should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Sharps: Needles, syringes, or other sharps contaminated with these compounds must be disposed of in a designated sharps container for hazardous materials.
-
Contaminated Labware: Glassware and plasticware that have come into contact with Bifonazole or Luliconazole should be decontaminated if possible or disposed of as hazardous waste. For glassware, a triple rinse with a suitable solvent may be appropriate, with the rinsate collected as hazardous liquid waste.
2. Spill Management: In the event of a spill, the following steps should be taken:
-
Evacuate and restrict access to the affected area.
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
For solid spills: Carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container[4].
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads) and place the used absorbent material into a labeled hazardous waste container[2].
-
Clean the spill area with a suitable detergent and water, collecting the cleaning materials for disposal as hazardous waste.
3. Container Management and Labeling:
-
All waste containers must be in good condition and compatible with the waste they contain.
-
Containers must be kept securely closed except when adding waste.
-
Each container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents (e.g., "Bifonazole waste").
4. Final Disposal:
-
Store hazardous waste in a designated, secure satellite accumulation area until it is collected by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The ultimate disposal of Bifonazole and Luliconazole waste should be conducted at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[3][5]. Puncturing containers to prevent reuse before disposal in an authorized landfill is another recommended practice[1].
Quantitative Data
| Parameter | Guideline |
| Discharge to Sewer | Prohibited[1][3] |
| Landfill | Only after appropriate treatment and at an authorized facility[1] |
| Incineration | Preferred method, must be a controlled process with scrubbing[3][5] |
Experimental Protocols
Detailed experimental protocols for the disposal or neutralization of Bifonazole and Luliconazole are not publicly available. The standard and required protocol is to follow hazardous waste disposal procedures as outlined by regulatory bodies.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of Bifonazole and Luliconazole waste in a laboratory setting.
References
Essential Safety and Handling Guidelines for Beclometasone Dipropionate
Disclaimer: The initial request for "Becliconazole" did not yield specific safety data. This document provides information on Beclometasone Dipropionate, a similarly named and commonly used pharmaceutical compound. It is crucial to verify the exact chemical identity before implementing these safety protocols.
This guide furnishes critical safety and logistical information for researchers, scientists, and drug development professionals handling Beclometasone Dipropionate. Adherence to these procedures is paramount for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment
Beclometasone Dipropionate is classified as a hazardous substance, primarily due to its potential reproductive toxicity.[1][2][3][4] All personnel must use appropriate personal protective equipment (PPE) to minimize exposure.
Summary of Required Personal Protective Equipment:
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact. |
| Body Protection | Protective Clothing | Laboratory coat, long-sleeved shirt, and long pants. For tasks with a high risk of dust generation, a chemical-resistant suit may be necessary. | To prevent skin exposure.[2][5] |
| Eye and Face Protection | Safety Glasses/Goggles | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be required for operations with a high potential for splashes or dust generation.[1][6] | To protect eyes from dust and splashes. |
| Respiratory Protection | Respirator | A suitable respirator should be used when engineering controls are insufficient to maintain airborne concentrations below exposure limits. | To prevent inhalation of airborne particles.[6] |
Standard Operating Procedure for Handling Beclometasone Dipropionate
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Minimize dust generation and accumulation during handling.[1]
2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid Beclometasone Dipropionate within a fume hood or a ventilated balance enclosure.
-
Use appropriate tools (e.g., spatulas) to handle the powder. Avoid creating dust clouds.
-
Close the container tightly after use.
3. Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
If sonication is required, ensure the vial is securely capped and placed in a secondary container within the sonicator.
4. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all work surfaces and equipment used.
-
Remove and properly store or dispose of PPE. Contaminated clothing should be washed separately from other laundry.
Emergency and Disposal Plans
Emergency Procedures:
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Accidental Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable, closed container for disposal. Prevent the spill from entering drains.[5][6] |
Disposal Plan:
-
Dispose of Beclometasone Dipropionate and any contaminated materials in accordance with local, state, and federal regulations.[1][2]
-
Waste should be placed in a clearly labeled, sealed container.
-
Do not dispose of down the drain or in regular trash.
Experimental Workflow: Chemical Spill Response
The following diagram outlines the procedural steps for responding to a chemical spill of Beclometasone Dipropionate.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
